TCS 2510
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(28)26(18)15-7-2-1-6-10-20-22-24-25-23-20/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,22,23,24,25)/b13-11+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPJSNXPZTEHL-VJKINUSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of TCS 2510: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
TCS 2510 is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] Its primary function is to mimic the action of the endogenous ligand PGE2 at this specific receptor, thereby activating downstream signaling pathways. This selective activation makes this compound a valuable research tool for elucidating the physiological and pathophysiological roles of the EP4 receptor and a potential therapeutic agent in various disease contexts, including metabolic disorders and inflammatory conditions.[1]
Mechanism of Action
This compound exerts its effects by binding to and activating the EP4 receptor, a G-protein coupled receptor (GPCR). The activation of the EP4 receptor by this compound primarily initiates the Gαs signaling cascade.[4] This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to a cellular response.
Furthermore, studies have shown that this compound can enhance the abundance of active β-catenin, suggesting a potential cross-talk with the Wnt signaling pathway. This multifaceted signaling capacity underlies the diverse biological effects observed upon treatment with this compound.
Quantitative Data
The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound for the EP4 receptor.
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 2.5 nM | Not Specified | Not Specified | |
| Ki | 1.2 nM | Not Specified | Not Specified | |
| EC50 (cAMP) | 20 nM | Mouse | GLUTag cells | |
| IC50 (Impedance) | 15 nM | Mouse | GLUTag cells |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway activated by this compound.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published research and offer a framework for investigating the function of this compound.
Cell Culture
-
Cell Line: GLUTag cells, a murine enteroendocrine cell line, are commonly used to study the effects of this compound on glucagon-like peptide-1 (GLP-1) secretion.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded into appropriate well plates (e.g., 24-well or 96-well) and allowed to reach a confluency of 70-80%.
In Vitro GLP-1 Secretion Assay
This assay measures the ability of this compound to stimulate the release of GLP-1 from cultured enteroendocrine cells.
-
Cell Seeding: Seed GLUTag cells in 24-well plates at a density of approximately 2 x 10^5 cells per well and culture for 48 hours.
-
Pre-incubation: Wash the cells twice with a Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA). Pre-incubate the cells in 500 µL of KRBB for 1 hour at 37°C to establish a baseline.
-
Treatment: Aspirate the pre-incubation buffer and add 500 µL of KRBB containing various concentrations of this compound (e.g., 0.001 to 100 µM) or a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). A positive control, such as 10 mM glucose, can also be included. Incubate the plates for 2 hours at 37°C.
-
Sample Collection: After incubation, collect the supernatant from each well. To prevent GLP-1 degradation, add a dipeptidyl peptidase-4 (DPP-4) inhibitor to the collected samples.
-
Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Normalization: To account for variations in cell number, lyse the cells remaining in each well and determine the total protein concentration using a BCA protein assay. Normalize the measured GLP-1 concentration to the total protein content for each well.
Intracellular cAMP Measurement Assay
This assay quantifies the increase in intracellular cAMP levels following stimulation with this compound.
-
Cell Seeding: Seed GLUTag cells in a 96-well plate at a suitable density and culture overnight.
-
Pre-treatment: Prior to stimulation, cells are often pre-treated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP and enhance the signal.
-
Stimulation: Replace the culture medium with a stimulation buffer (e.g., KRBB) containing various concentrations of this compound. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: After stimulation, lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's protocol. The results are typically expressed as pmol of cAMP per well or normalized to the protein concentration.
Applications in Drug Development and Research
The selective nature of this compound makes it a critical tool for dissecting the multifaceted roles of the EP4 receptor in health and disease. Its ability to modulate key physiological processes has led to its investigation in several areas:
-
Metabolic Diseases: By stimulating the secretion of incretin hormones like GLP-1, this compound has shown potential in the context of type 2 diabetes and obesity research.
-
Inflammation and Immunology: The EP4 receptor is known to play a role in modulating inflammatory responses. This compound can be used to explore the therapeutic potential of EP4 agonism in inflammatory diseases.
-
Bone Metabolism: The EP4 receptor is involved in bone formation, and agonists like this compound are being investigated for their potential in treating conditions like osteoporosis.
-
Neuroscience: The presence and function of EP4 receptors in the central nervous system suggest that this compound could be a valuable tool for studying neuroinflammation and other neurological disorders.
References
TCS 2510: A Comprehensive Technical Guide to its EP4 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2510, also known as CAY10598, is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its remarkable selectivity over other prostanoid receptors makes it an invaluable tool for investigating the physiological and pathophysiological roles of the EP4 receptor. This document provides an in-depth technical guide to the selectivity profile of this compound, including detailed experimental protocols and an overview of the associated signaling pathways.
Quantitative Selectivity and Potency
The selectivity of this compound for the human EP4 receptor has been rigorously determined through radioligand binding assays and functional assays. The following tables summarize the quantitative data, demonstrating its high affinity and potency at the EP4 receptor with negligible interaction with other prostanoid receptors.
Table 1: Radioligand Binding Affinity of this compound at Prostanoid Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| EP4 | 1.2[1] |
| EP1 | >10,000 |
| EP2 | >10,000 |
| EP3 | >10,000 |
| DP | >10,000 |
| FP | >10,000 |
| IP | >10,000 |
| TP | >10,000 |
Data derived from studies on cloned human prostanoid receptors.
Table 2: Functional Potency of this compound at the EP4 Receptor
| Assay Type | Parameter | Value (nM) |
| cAMP Stimulation | EC50 | 2.5[1] |
EC50 value determined in HEK-293 cells expressing the recombinant human EP4 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.
Radioligand Binding Assays for Prostanoid Receptor Selectivity
This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound at a panel of cloned human prostanoid receptors.
a. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing individual human prostanoid receptor subtypes (EP1, EP2, EP3, EP4, DP, FP, IP, or TP) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer and the protein concentration is determined using a standard method like the Bradford or BCA assay.
b. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the respective receptor-expressing cell membranes, a specific radioligand for that receptor subtype (e.g., [3H]-PGE2 for EP receptors), and varying concentrations of the unlabeled test compound (this compound).
-
The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the respective receptor.
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
c. Data Analysis:
-
The data are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of TCS 2510
A Note on the Mechanism of Action of TCS 2510
It is critical to establish at the outset that this compound is a potent and highly selective prostaglandin E2 (PGE2) EP4 receptor agonist .[1][2] The initial query regarding its function as a CXCR2 antagonist is incorrect. This guide will therefore focus on the well-documented downstream signaling pathways activated by this compound through its agonism of the EP4 receptor. For the benefit of the reader, a separate, concise overview of CXCR2 antagonist signaling is provided in a distinct section to address the potential interest in that pathway.
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit (Gαs).[3][4] This interaction initiates a cascade of intracellular events that are pivotal in various physiological and pathophysiological processes, including inflammation, bone metabolism, and cellular proliferation.
Core Signaling Pathways of this compound as an EP4 Agonist
Activation of the EP4 receptor by this compound triggers several key downstream signaling cascades. The most prominent of these are the cAMP/PKA pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway.
The Gαs-cAMP-PKA Signaling Pathway
The canonical signaling pathway for the EP4 receptor involves its coupling to Gαs. Upon binding of this compound, the Gαs subunit is activated, leading to the stimulation of adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
Activated PKA can then phosphorylate a multitude of downstream targets, including transcription factors like the cAMP-responsive element-binding protein (CREB), which in turn modulates the expression of various genes. This pathway is fundamental to many of the physiological effects of EP4 agonism. For instance, this compound has been shown to produce a concentration-dependent increase in cAMP levels in GLUTag cells.
The PI3K/Akt Signaling Pathway
Beyond the classical cAMP pathway, EP4 receptor activation can also engage the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for cell survival, proliferation, and metabolism. In the context of EP4 signaling, this can occur through Gβγ subunits released upon G-protein activation or through other intermediary proteins.
Activation of PI3K leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by kinases like PDK1. Once active, Akt phosphorylates a wide array of substrates that regulate cellular processes, including cell growth, apoptosis, and glucose metabolism. In LoVo colon cancer cells, for example, EP2 and EP4 activation upregulates the PI3K/Akt cell survival pathway.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, are also modulated by EP4 receptor agonism. This pathway is central to the regulation of cell proliferation, differentiation, and survival. Activation can be initiated through various mechanisms downstream of the EP4 receptor, including via PKA or through G-protein-independent signaling involving β-arrestin.
The core of the ERK pathway involves a three-tiered kinase cascade: a MAPK kinase kinase (e.g., Raf) phosphorylates and activates a MAPK kinase (MEK), which in turn phosphorylates and activates a MAPK (ERK). Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression. In human osteoblastic cells, the regulation of the Sost gene by mechanical strain, which is mediated by PGE2, requires EP4 and subsequent ERK signaling.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Ki) | 1.2 nM | EP4 Receptor | |
| Functional Potency (EC50) | 2.5 nM | EP4 Receptor | |
| cAMP Accumulation (EC50) | 20 nM | GLUTag cells | |
| Cell Impedance (IC50) | 15 nM | GLUTag cells | |
| Selectivity | No significant binding at other prostaglandin receptors up to 14 µM | Various |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Protocol 1: cAMP Level Measurement in GLUTag Cells
-
Objective: To quantify the effect of this compound on intracellular cAMP accumulation.
-
Cell Culture: GLUTag cells are cultured in standard DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of this compound (e.g., 0.001 µM to 100 µM) for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP concentrations are determined using a competitive enzyme immunoassay (EIA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.
-
Data are normalized to basal cAMP levels (vehicle control) and plotted against the logarithm of the agonist concentration to determine the EC50 value.
-
Protocol 2: GLP-1 Secretion Assay
-
Objective: To measure the ability of this compound to stimulate glucagon-like peptide-1 (GLP-1) secretion.
-
Cell Culture: GLUTag cells are used as a model system for L-cells.
-
Methodology:
-
GLUTag cells are seeded in 24-well plates and grown to an appropriate density.
-
Prior to the experiment, cells are washed with a basal secretion buffer (e.g., KRB buffer).
-
Cells are then incubated with various concentrations of this compound for a defined period (e.g., 2 hours).
-
The supernatant is collected, and protease inhibitors are added to prevent GLP-1 degradation.
-
The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
-
Results are expressed as a fold increase over the basal secretion from vehicle-treated cells.
-
Overview of CXCR2 Antagonist Downstream Signaling
For clarification, this section briefly describes the signaling pathways inhibited by CXCR2 antagonists , which are distinct from the agonistic action of this compound. CXCR2 is a GPCR that primarily couples to Gαi and Gαq proteins. Its activation by chemokines like CXCL8 (IL-8) is a key driver of neutrophil recruitment and inflammation.
CXCR2 antagonists function by blocking these downstream events:
-
Gαi/q Protein Inhibition: Antagonists prevent the dissociation of the G-protein complex, thereby inhibiting downstream effectors.
-
Phospholipase C (PLC) Inhibition: Activation of Gαq normally stimulates PLC, which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, while DAG activates Protein Kinase C (PKC). CXCR2 antagonists block this entire cascade.
-
Inhibition of Ca2+ Mobilization: By preventing IP3 generation, antagonists inhibit the rapid increase in intracellular calcium that is essential for cell activation and chemotaxis.
-
PI3K/Akt and MAPK Pathway Inhibition: CXCR2 activation also engages the PI3K/Akt and MAPK pathways, which are crucial for cell survival, migration, and proliferation. Antagonists effectively suppress these pro-inflammatory and pro-survival signals.
The net effect of a CXCR2 antagonist is the attenuation of neutrophil chemotaxis, degranulation, and inflammatory mediator release, which is a therapeutic strategy for various inflammatory diseases and cancer.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TCS 2510 and in vitro cAMP Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2510 is a potent and selective agonist for the E-type prostanoid receptor 4 (EP4), a Gs protein-coupled receptor. Its activation initiates a signaling cascade that leads to the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, with a specific focus on its role in stimulating cAMP production. This document details the underlying signaling pathways, provides established experimental protocols for quantifying cAMP levels in response to this compound, and presents a summary of key quantitative data from various in vitro studies. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively design and execute in vitro studies involving this compound and cAMP signaling.
Introduction to this compound and the EP4 Receptor
This compound is a small molecule agonist that exhibits high selectivity for the EP4 receptor.[1] The EP4 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a lipid signaling molecule with diverse physiological and pathological roles. Upon agonist binding, the EP4 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[2][3][4] This elevation in intracellular cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of cellular substrates to modulate cellular function.
Signaling Pathway of this compound-Induced cAMP Production
The activation of the EP4 receptor by this compound triggers a well-defined signaling cascade, as illustrated in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Facilitation of signal onset and termination by adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual regulation of adenylate cyclase. A signal transduction mechanism of membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of TCS 2510 in the Inhibition of Tumor Necrosis Factor-Alpha (TNF-α): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCS 2510 is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its inhibitory action on the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a critical aspect of its therapeutic potential in inflammatory diseases. This guide elucidates the core mechanism of action, detailing the signaling pathways involved, presenting quantitative data from relevant studies, and providing comprehensive experimental protocols for further research. The primary mechanism hinges on the activation of the EP4 receptor, leading to a cascade of intracellular events that ultimately suppress the transcription of the TNF-α gene.
Core Mechanism: EP4 Receptor-Mediated Suppression of TNF-α
This compound mimics the action of endogenous PGE2 by binding to and activating the EP4 receptor, a G-protein coupled receptor (GPCR). The activation of the EP4 receptor by this compound initiates a signaling cascade that curtails the production of TNF-α, a key mediator of inflammation.
The canonical signaling pathway is as follows:
-
EP4 Receptor Binding: this compound binds to the EP4 receptor on the surface of immune cells, such as macrophages.
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Transcriptional Repression of TNF-α: PKA, through a series of downstream phosphorylation events, ultimately leads to the suppression of TNF-α gene transcription. This can occur through various mechanisms, including the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of anti-inflammatory pathways.
This pathway effectively positions this compound as a modulator of the inflammatory response, dampening the production of a pivotal pro-inflammatory cytokine.
Quantitative Data on EP4 Agonist-Mediated TNF-α Inhibition
Table 1: Inhibition of LPS-Induced TNF-α Production in Mouse Peritoneal Neutrophils by a Selective EP4 Agonist (ONO-AE1-329)
| Treatment Condition | TNF-α Production (% of LPS control) |
| LPS (1 µg/mL) | 100% |
| LPS + ONO-AE1-329 (10⁻⁸ M) | ~60% |
| LPS + ONO-AE1-329 (10⁻⁷ M) | ~40% |
| LPS + ONO-AE1-329 (10⁻⁶ M) | ~20% |
Data extrapolated from a study demonstrating the suppressive effect of an EP4-selective agonist on TNF-α production. The study found that the suppression of TNF-α was primarily mediated by the EP4 receptor.
Table 2: Inhibition of Endotoxin-Induced TNF-α Secretion in Rat Macrophages by a Selective EP4 Agonist (ONO-AE1-437)
| Macrophage Type | ONO-AE1-437 Concentration (nmol/liter) | TNF-α Secretion (% of Endotoxin control) |
| Kupffer Cells | 1 | Significantly Inhibited |
| Kupffer Cells | 10 | Significantly Inhibited |
| Kupffer Cells | 100 | Significantly Inhibited |
| Splenic Macrophages | 1 | Significantly Inhibited |
| Splenic Macrophages | 10 | Significantly Inhibited |
| Splenic Macrophages | 100 | Significantly Inhibited |
This study highlights that the addition of the EP4 agonist ONO-AE1-437 significantly inhibited TNF-α secretion in both control and acute ethanol-loaded rats[1].
Experimental Protocols
In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol outlines a typical experiment to assess the efficacy of this compound in inhibiting TNF-α production in a macrophage cell line.
3.1.1. Materials
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Human or Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
3.1.2. Methodology
-
Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10⁵ cells/well in complete culture medium and incubate overnight.
-
Cell Treatment:
-
The following day, remove the culture medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) diluted in fresh culture medium for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
LPS Stimulation: After the pre-treatment period, add LPS to each well to a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-only control.
Intracellular cAMP Measurement
To confirm the mechanism of action, the effect of this compound on intracellular cAMP levels can be assessed.
3.2.1. Materials
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
cAMP Assay Kit (e.g., competitive ELISA or FRET-based biosensor)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer (if required by the assay kit)
3.2.2. Methodology
-
Cell Seeding: Seed RAW 264.7 cells in a suitable plate format as recommended by the cAMP assay kit manufacturer.
-
Cell Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.
-
Stimulate the cells with varying concentrations of this compound for a short duration (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration.
Visualizations
Signaling Pathway of this compound-Mediated TNF-α Inhibition
References
An In-depth Technical Guide to TCS 2510: A Selective Prostaglandin EP4 Receptor Agonist for G-Protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCS 2510, a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) involved in various physiological and pathophysiological processes, making this compound a valuable tool for researchers in academia and the pharmaceutical industry. This document details the compound's pharmacological properties, downstream signaling pathways, and provides exemplary experimental protocols for its use in in vitro studies.
Introduction to this compound
This compound is a synthetic, non-prostanoid small molecule that acts as a selective agonist for the EP4 receptor.[1][2] Its high selectivity and potency make it a valuable chemical probe for elucidating the physiological roles of the EP4 receptor and for investigating its therapeutic potential in various disease models, including metabolic diseases.[3][4][5]
Physicochemical and Pharmacological Properties
This compound is characterized by its specific interaction with the EP4 receptor, exhibiting high affinity and agonist activity.
| Property | Value | Reference |
| Chemical Name | (5R)-5-[(3S)-3-Hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-tetrazol-5-yl)hexyl]-2-pyrrolidinone | |
| Molecular Formula | C₂₁H₂₉N₅O₂ | |
| Molecular Weight | 383.49 g/mol | |
| CAS Number | 346673-06-1 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in ethanol | |
| Storage | Store at -20°C |
Quantitative Pharmacological Data
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Parameter | Receptor | Species | Assay Type | Value | Reference |
| EC₅₀ | EP4 | Not Specified | Functional Assay | 2.5 nM | |
| Kᵢ | EP4 | Not Specified | Binding Assay | 1.2 nM | |
| EC₅₀ | EP4 | Not Specified | cAMP Accumulation | 20 nM | |
| IC₅₀ | Not Specified | Not Specified | Cell Impedance | 15 nM |
This compound displays no significant binding at other prostanoid receptors at concentrations up to 14 μM.
Signaling Pathways of the EP4 Receptor
The EP4 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. Activation of the EP4 receptor by an agonist like this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Caption: EP4 Receptor Signaling Pathway.
Experimental Protocols
The following is a detailed protocol for a representative in vitro experiment to determine the potency of this compound in stimulating cAMP production in a cell line expressing the human EP4 receptor.
Objective: To determine the EC₅₀ of this compound for the human EP4 receptor using a cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white opaque microplates
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Detailed Procedure:
-
Cell Culture:
-
Maintain HEK293-hEP4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and count them.
-
Seed the cells into a 384-well white opaque microplate at a density of 5,000 cells per well in 20 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer (e.g., PBS with 0.1% BSA and IBMX) to obtain a range of concentrations (e.g., from 10 µM to 0.1 pM).
-
Prepare solutions for the vehicle control (assay buffer with the same final concentration of solvent) and a positive control (e.g., 10 µM forskolin).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 20 µL of the diluted this compound, vehicle, or positive control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Lysis and cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit. Follow the manufacturer's instructions precisely for the addition of lysis reagents and detection components.
-
-
Data Analysis:
-
The output from the assay (e.g., fluorescence or luminescence) is proportional to the amount of cAMP produced.
-
Plot the response (e.g., relative fluorescence units) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of this compound that elicits 50% of the maximal response.
-
Applications in Research
This compound is a versatile tool for a range of research applications, including:
-
Target Validation: Confirming the role of the EP4 receptor in specific cellular pathways and disease models.
-
High-Throughput Screening: Serving as a reference agonist in screening campaigns for novel EP4 receptor modulators.
-
In Vivo Studies: Investigating the physiological and pathophysiological roles of EP4 receptor activation in animal models of disease. For example, this compound has been shown to produce a dose-dependent elevation in plasma glucagon-like peptide 1 (GLP-1) levels in fasted mice.
Conclusion
This compound is a highly potent and selective EP4 receptor agonist that serves as an indispensable tool for researchers studying the pharmacology and signaling of this important GPCR. Its well-defined properties and high selectivity allow for precise investigation of EP4 receptor function in a variety of experimental systems. This guide provides the essential technical information and protocols to facilitate the effective use of this compound in G-protein coupled receptor research.
References
The Structural-Activity Relationship of TCS 2510: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective EP4 Receptor Agonist
TCS 2510 has emerged as a significant pharmacological tool for studying the physiological and pathophysiological roles of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its high potency and selectivity make it a valuable lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, detailing the key molecular features that govern its interaction with the EP4 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid receptors and related signaling pathways.
Core Structure and Biological Activity of this compound
This compound, chemically known as (5R)-5-[(3S)-3-Hydroxy-4-phenyl-1-buten-1-yl]-1-[6-(2H-tetrazol-5-yl)hexyl]-2-pyrrolidinone, is a synthetic analog of PGE2. The foundational discovery of this compound involved the strategic replacement of the chemically sensitive hydroxycyclopentanone ring of PGE2 with a more stable γ-lactam scaffold. This modification was a key step in developing potent and selective EP4 agonists.[1]
Table 1: Biological Activity of this compound
| Parameter | Value | Receptor | Reference |
| EC50 | 2.5 nM | Human EP4 | [1] |
| Ki | 1.2 nM | Human EP4 | [1] |
This compound exhibits high selectivity for the EP4 receptor, with no significant binding to other prostanoid receptors at concentrations up to 14 μM.[1]
Structural-Activity Relationship (SAR) of this compound and its Analogs
The development of this compound and related compounds has provided valuable insights into the structural requirements for potent and selective EP4 agonism. The SAR can be dissected by analyzing the three key components of the molecule: the α-chain, the ω-chain, and the central core.
The γ-Lactam Core
The replacement of the hydroxycyclopentanone ring of PGE2 with a γ-lactam was a pivotal discovery. This modification not only improved chemical stability but also conferred high selectivity for the EP4 receptor. Further studies on related γ-lactam prostanoids have explored modifications of this core, such as the introduction of 2-oxo-1,3-oxazolidine, 2-oxo-1,3-thiazolidine, and 5-thioxopyrrolidine moieties, which also yielded highly selective EP4 agonists.
The α-Chain
The α-chain of this compound contains a tetrazole group, which serves as a bioisostere for the carboxylic acid present in PGE2. This substitution is critical for maintaining potency while potentially improving metabolic stability and pharmacokinetic properties. The length and composition of the alkyl chain connecting the tetrazole to the lactam core are optimized for potent interaction with the receptor.
The ω-Chain
The ω-chain of this compound features a (3S)-3-hydroxy-4-phenyl-1-buten-1-yl group. Key observations regarding the ω-chain's contribution to activity include:
-
The 15-hydroxyl group (corresponding to the 3-hydroxy group in the butenyl side chain): This hydroxyl group is crucial for agonist activity, mimicking the essential 15-hydroxyl of PGE2.
-
The Phenyl Group: The terminal phenyl group on the ω-chain contributes significantly to the binding affinity.
-
Stereochemistry: The specific stereochemistry at the hydroxyl-bearing carbon (3S) and the lactam ring attachment point (5R) is critical for optimal receptor binding and activation.
Table 2: Comparative SAR of γ-Lactam Prostaglandin Analogs
| Compound/Modification | Key Structural Feature | EP4 Activity | EP2 Activity | Reference |
| This compound (19a) | γ-lactam core, tetrazole α-chain, phenyl ω-chain | High Agonist | Low | [1] |
| 2-mercaptothiazole-4-carboxylic acid analog | Thiazole-based acidic group in α-chain | Potent Agonist | Potent Agonist | |
| 2-mercaptothiazole-5-carboxylic acid analog | Isomeric thiazole-based acidic group in α-chain | Reduced Potency | Reduced Potency |
Note: The data in Table 2 for the thiazole analogs is derived from a study on EP2/EP4 dual agonists and is presented here to illustrate the sensitivity of the α-chain to modification.
Signaling Pathways Modulated by this compound
The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit. Activation of the EP4 receptor by agonists like this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.
While the Gs-cAMP pathway is the canonical signaling route, evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the Gαi and β-arrestin pathways, demonstrating functional selectivity.
Experimental Protocols
The characterization of this compound and its analogs relies on robust in vitro assays to determine their binding affinity and functional activity at the EP4 receptor.
Radioligand Binding Assay for EP4 Receptor
This competitive binding assay quantifies the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]-PGE2.
Materials:
-
Cell membranes prepared from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
[3H]-PGE2 (radioligand).
-
Unlabeled PGE2 (for determining non-specific binding).
-
Test compounds (e.g., this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGE2.
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, confirming its agonist activity at the Gs-coupled EP4 receptor.
Materials:
-
Whole cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Test compounds (e.g., this compound and its analogs).
-
PGE2 (as a reference agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test compound or reference agonist to the cells.
-
Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 values for each compound.
Conclusion
The structural-activity relationship of this compound highlights the successful design of a potent and selective EP4 receptor agonist through the strategic modification of the natural prostaglandin E2 structure. The replacement of the hydroxycyclopentanone ring with a γ-lactam core, coupled with an optimized α-chain terminating in a tetrazole and a specific ω-chain, are the key determinants of its high affinity and selectivity. The detailed understanding of the SAR of this compound and its analogs provides a robust framework for the future design of novel EP4-targeted therapeutics with tailored pharmacological profiles. This guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of modulating the EP4 receptor pathway.
References
Methodological & Application
Application Notes and Protocols for TCS 2510 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2510 is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor EP4. The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA).[1][2][3][4][5] This signaling pathway is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, bone resorption, and cancer biology. Understanding the in vivo effects of this compound is crucial for evaluating its therapeutic potential.
These application notes provide a detailed, representative experimental protocol for in vivo studies of this compound in mice, based on available data for EP4 agonists and general pharmacological testing procedures. Additionally, it includes a summary of available quantitative data and diagrams of the EP4 signaling pathway and a general experimental workflow.
Quantitative Data Summary
Due to the limited availability of published in vivo studies with this compound in mice, the following table summarizes key quantitative data from an ex vivo study on rat locus coeruleus neurons. This data provides insights into the potency of this compound.
| Parameter | Value | Species | Tissue | Measurement | Reference |
| EC₅₀ | 18.04 nM | Rat | Locus Coeruleus Neurons | Firing Rate Increase | |
| Concentration Range | 0.20 nM - 2 µM | Rat | Locus Coeruleus Neurons | Concentration-dependent increase in firing rate |
Signaling Pathway
The binding of this compound to the EP4 receptor initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway activated by this interaction.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
Application Notes and Protocols: TCS 2510 Solubility and Vehicle for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the selective EP4 receptor agonist, TCS 2510, and protocols for its preparation for both in vitro and in vivo studies.
Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
| This compound | 346673-06-1 | C₂₁H₂₉N₅O₂ | 383.49 g/mol | Selective EP4 agonist (EC₅₀ = 2.5 nM; Kᵢ = 1.2 nM)[1][2][3] |
Solubility Data
This compound exhibits solubility in organic solvents. It is crucial to prepare a fresh solution for each experiment or store stock solutions under appropriate conditions to ensure stability and activity.
| Solvent | Reported Concentration | Notes |
| Ethanol | 5 mg/mL | Often supplied pre-dissolved in anhydrous ethanol[1][2]. |
| DMSO | Soluble | A common solvent for creating stock solutions for in vitro and in vivo studies. |
Experimental Protocols
In Vitro Stock Solution Preparation
For cell-based assays, it is recommended to prepare a concentrated stock solution that can be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Note: For cell experiments, the final concentration of the organic solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
In Vivo Vehicle for Injection Preparation
The choice of vehicle for in vivo administration is critical and depends on the route of administration and the desired formulation (solution or suspension).
3.2.1. Vehicle for Intraperitoneal (IP) or Subcutaneous (SC) Injection (Based on DMSO solubility)
This formulation aims to create a clear solution for injection.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline or Phosphate Buffered Saline (PBS)
Recommended Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline or PBS to reach the final volume and mix well.
-
It is recommended to prepare this vehicle fresh before each experiment.
Note: The concentration of DMSO should be minimized, especially for animals with low tolerance. For some studies, a lower percentage of DMSO may be necessary.
3.2.2. Vehicle for Oral Gavage (Suspension)
For oral administration, especially at higher doses, a suspension may be more suitable.
Materials:
-
This compound
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
Protocol:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% solution of CMC-Na in sterile water.
-
Add the this compound powder to the 0.5% CMC-Na solution.
-
Vortex or sonicate the mixture to create a homogenous suspension before each administration.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor EP4. The EP4 receptor is a G-protein coupled receptor that, upon activation, stimulates the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.
Caption: this compound signaling pathway via the EP4 receptor.
Experimental Workflow for In Vivo Study
The following diagram outlines a general workflow for conducting an in vivo study with this compound.
Caption: General experimental workflow for an in vivo study.
References
Application Notes and Protocols for the Use of TCS 2510 in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2510 is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor EP4.[1][2][3] As a Gs-coupled receptor, activation of EP4 by this compound leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, immune responses, bone metabolism, and neuronal activity. This compound's selectivity for the EP4 receptor makes it a valuable tool for investigating the specific roles of this receptor in various cellular contexts, particularly in primary cell lines which more closely mimic in vivo conditions.
These application notes provide detailed protocols for the use of this compound in primary cell lines, guidance on experimental design, and expected outcomes based on available data.
Product Information
| Feature | Description |
| Compound Name | This compound |
| Alternate Names | CAY10598, 5-[(3S)-3-hydroxy-4-phenyl-1-buten-1-yl]1-[6-(2H-tetrazol-5R-yl)hexyl]-2-pyrrolidinone |
| CAS Number | 346673-06-1 |
| Molecular Formula | C₂₁H₂₉N₅O₂ |
| Molecular Weight | 383.49 g/mol |
| Biological Activity | Selective EP4 receptor agonist with an EC₅₀ of 2.5 nM and a Kᵢ of 1.2 nM. It enhances intracellular cAMP concentration and active β-catenin abundance, and inhibits TNF-alpha production. |
| Solubility | Soluble in ethanol. For in vivo use, a suggested solvent is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS. |
| Storage | Store solid form at -20°C for up to 3 years. |
Signaling Pathway of this compound
This compound, as a selective EP4 agonist, primarily signals through the Gs-alpha subunit of its G-protein coupled receptor. This initiates a cascade that has been shown to influence multiple downstream effectors.
Caption: Simplified signaling pathway of this compound via the EP4 receptor.
Experimental Protocols
General Guidelines for Handling Primary Cells
Primary cells are more sensitive than immortalized cell lines and require careful handling to ensure viability and obtain reliable experimental results.
-
Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a biosafety cabinet) to prevent microbial contamination.
-
Media and Reagents: Use pre-warmed (37°C) complete culture media specific to your primary cell type. Avoid repeated warming and cooling of media.
-
Cell Recovery: Thaw cryopreserved cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed media.
-
Subculturing: Passage primary cells at a lower confluence than cell lines to maintain a healthy growth rate. Use gentle dissociation reagents and neutralize them promptly.
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to identify the effective concentration range of this compound for a specific primary cell type and biological endpoint.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 96-well or 24-well)
-
Assay-specific reagents (e.g., cAMP assay kit, ELISA kit for a downstream target)
Procedure:
-
Cell Seeding: Plate the primary cells in a multi-well plate at a density appropriate for the chosen assay and allow them to adhere and stabilize for 24 hours.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined time, which will depend on the endpoint being measured. For signaling events like cAMP production, a short incubation (e.g., 15-30 minutes) is often sufficient. For changes in gene expression or protein secretion, longer incubation times (e.g., 6-24 hours) may be necessary.
-
Endpoint Analysis: Perform the desired assay to measure the biological response. This could include:
-
cAMP Measurement: Use a commercially available cAMP assay kit.
-
Cytokine/Chemokine Secretion: Analyze the cell culture supernatant using ELISA or a multiplex immunoassay.
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR for target genes.
-
Cell Proliferation/Viability: Use assays such as MTT, WST-1, or CellTiter-Glo.
-
Data Presentation:
| This compound Concentration | Endpoint 1 (e.g., cAMP [nM]) | Endpoint 2 (e.g., IL-6 pg/mL) |
| Vehicle Control | Value | Value |
| 1 nM | Value | Value |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1 µM | Value | Value |
| 10 µM | Value | Value |
Protocol 2: Assessing the Effect of this compound on Primary Immune Cell Function
This protocol provides a framework for investigating the immunomodulatory effects of this compound on primary immune cells, such as T cells, macrophages, or dendritic cells.
Materials:
-
Isolated primary immune cells (e.g., human PBMCs, murine bone marrow-derived macrophages)
-
Appropriate complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Stimulating agent (e.g., LPS for macrophages, anti-CD3/CD28 for T cells)
-
Reagents for functional assays (e.g., ELISA kits for cytokines, flow cytometry antibodies)
Procedure:
-
Cell Preparation: Isolate primary immune cells using standard methods (e.g., Ficoll-Paque density gradient for PBMCs, differentiation of bone marrow cells for macrophages).
-
Cell Seeding: Plate the cells at the desired density in multi-well plates.
-
Pre-treatment (Optional): In some experimental designs, it may be beneficial to pre-treat the cells with this compound for a specific duration (e.g., 1-2 hours) before adding a stimulating agent.
-
Treatment and Stimulation: Add this compound at the predetermined optimal concentration (from Protocol 1) and the stimulating agent to the appropriate wells. Include controls for unstimulated cells, cells with stimulus only, and cells with this compound only.
-
Incubation: Incubate the cells for a period relevant to the function being assessed (e.g., 24-72 hours for cytokine production or T cell proliferation).
-
Functional Analysis:
-
Cytokine Profiling: Collect the supernatant and measure the concentration of relevant cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) by ELISA or multiplex assay.
-
T Cell Proliferation: Assess T cell proliferation using methods like CFSE dilution analyzed by flow cytometry or [³H]-thymidine incorporation.
-
Macrophage Polarization: Analyze the expression of M1/M2 markers (e.g., CD86, CD206) by flow cytometry or qRT-PCR.
-
Dendritic Cell Maturation: Evaluate the expression of maturation markers (e.g., CD80, CD83, CD86, MHC class II) by flow cytometry.
-
Data Presentation:
| Treatment Group | Key Cytokine 1 (pg/mL) | Key Cytokine 2 (pg/mL) | Proliferation Index |
| Unstimulated | Value | Value | Value |
| Stimulus Only | Value | Value | Value |
| This compound Only | Value | Value | Value |
| Stimulus + this compound | Value | Value | Value |
Experimental Workflow
Caption: General experimental workflow for using this compound in primary cell lines.
Conclusion
This compound is a powerful research tool for elucidating the role of the EP4 receptor in primary cell signaling and function. The protocols and guidelines provided here offer a starting point for researchers to design and execute robust experiments. It is crucial to optimize conditions for each specific primary cell type and experimental question to ensure the generation of high-quality, reproducible data. Careful consideration of dose-response and time-course studies will be essential for interpreting the biological effects of this compound.
References
Measuring cAMP Levels After TCS 2510 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2510 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor is a Gs protein-coupled receptor (GPCR), and its activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] This signaling cascade is implicated in a variety of physiological processes, making the EP4 receptor an attractive target for therapeutic intervention in areas such as inflammation, immunology, and oncology.
These application notes provide a comprehensive guide for researchers interested in quantifying the effects of this compound on intracellular cAMP levels. Detailed protocols for cell-based cAMP assays are provided, along with data presentation guidelines and visualizations of the key pathways and workflows.
Signaling Pathway of this compound
This compound, as a selective EP4 receptor agonist, initiates a well-defined signaling cascade. The binding of this compound to the EP4 receptor induces a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent rise in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), mediating the cellular response.
Data Presentation
The potency and efficacy of this compound can be determined by generating a dose-response curve from a cAMP accumulation assay. The data should be summarized in a clear and structured table.
Table 1: Dose-Response of this compound on cAMP Accumulation in HEK293 Cells Stably Expressing the Human EP4 Receptor
| This compound Concentration (nM) | Mean HTRF Ratio (665/620 nm) | Standard Deviation | Calculated cAMP (nM) |
| 0 (Basal) | 3500 | 150 | 0.5 |
| 0.1 | 4500 | 200 | 1.5 |
| 1 | 8000 | 350 | 5.0 |
| 10 | 15000 | 700 | 15.0 |
| 100 | 25000 | 1100 | 30.0 |
| 1000 | 28000 | 1300 | 35.0 |
| 10000 | 28500 | 1400 | 36.0 |
| PGE2 (1 µM) | 29000 | 1500 | 37.0 |
Note: The data presented in this table is representative and for illustrative purposes.
From this data, key parameters such as the half-maximal effective concentration (EC50) can be calculated by fitting the data to a four-parameter logistic equation. For this compound, the reported EC50 for cAMP accumulation is in the low nanomolar range.[3]
Experimental Protocols
Several methods are available for measuring intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) and LANCE® (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays are widely used for their high sensitivity, robustness, and high-throughput screening compatibility.
Protocol 1: HTRF cAMP Assay
This protocol is based on the competitive immunoassay principle where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (e.g., HiTSeeker EP4 Prostanoid Receptor Cell Line).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
This compound.
-
Prostaglandin E2 (PGE2) as a positive control.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
HTRF cAMP assay kit (containing cAMP-d2 tracer, anti-cAMP cryptate antibody, and lysis buffer).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Experimental Workflow:
References
Application Notes and Protocols: β-Catenin Western Blot Analysis Following Treatment with TCS 2510
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various cancers, making its components attractive targets for therapeutic intervention. β-catenin is the central effector of the canonical Wnt pathway. In its active state, β-catenin translocates to the nucleus and, in complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, drives the expression of target genes. The stability and nuclear accumulation of β-catenin are tightly controlled.
Recent evidence has highlighted the crosstalk between G-protein coupled receptors and the Wnt/β-catenin pathway. TCS 2510 is a potent and selective agonist of the Prostaglandin E2 Receptor 4 (EP4). Activation of the EP4 receptor has been shown to modulate β-catenin signaling, suggesting a potential indirect mechanism to influence the Wnt pathway. This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of the EP4 agonist this compound on β-catenin protein levels in a cellular context.
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This leads to the inhibition of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Upon inhibition of this complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus to activate gene transcription.
The EP4 receptor, upon activation by an agonist like this compound, can influence this pathway. EP4 activation can lead to increased intracellular cAMP levels and activation of Protein Kinase A (PKA). PKA can, in turn, phosphorylate and inhibit GSK3β, thereby mimicking the effect of Wnt signaling and leading to the stabilization and accumulation of β-catenin.
Figure 1: Crosstalk between EP4 and Wnt/β-catenin signaling pathways.
Experimental Protocol: Western Blot for β-Catenin
This protocol outlines the steps for treating cells with this compound and subsequently analyzing total β-catenin protein levels by Western blot.
I. Materials and Reagents
-
Cell Culture:
-
Cell line of interest (e.g., HEK293T, SW480, or other relevant line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
This compound Treatment:
-
This compound (stock solution in DMSO)
-
-
Protein Extraction:
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
-
SDS-PAGE:
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-15% gradient) or hand-cast gels
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
-
Western Blotting:
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-β-catenin
-
Loading control primary antibody: Mouse anti-GAPDH or anti-β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
-
II. Experimental Workflow
Figure 2: Western blot experimental workflow.
III. Detailed Methodology
1. Cell Culture and Treatment: a. Culture cells in appropriate flasks or plates until they reach 70-80% confluency. b. Seed cells into 6-well plates at a density that will result in 80-90% confluency at the time of harvest. c. Allow cells to adhere overnight. d. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time course (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included.
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. g. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel, along with a protein molecular weight marker. e. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare the ECL substrate and incubate with the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) following steps 5a-e, using the appropriate secondary antibody. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to the corresponding loading control band intensity.
Data Presentation
The following table presents a hypothetical dataset illustrating the expected outcome of this compound treatment on β-catenin protein levels as determined by Western blot. The data should be presented as the mean ± standard deviation from at least three independent experiments.
| This compound Concentration | Treatment Time (hours) | Normalized β-catenin Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 24 | 1.00 ± 0.12 |
| 10 nM | 24 | 1.35 ± 0.18 |
| 100 nM | 24 | 1.89 ± 0.25 |
| 1 µM | 24 | 2.45 ± 0.31 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. |
| Primary antibody concentration too low. | Optimize the primary antibody concentration. | |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining. Optimize transfer time and conditions. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Primary or secondary antibody concentration too high. | Decrease the antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation. | Ensure fresh protease inhibitors are added to the lysis buffer. Keep samples on ice. |
Conclusion
This application note provides a comprehensive protocol for investigating the effect of the EP4 agonist this compound on β-catenin protein levels using Western blot analysis. By following this detailed methodology, researchers can effectively assess the crosstalk between the EP4 receptor and the Wnt/β-catenin signaling pathway, providing valuable insights for drug development and cancer research. The provided diagrams and troubleshooting guide serve as useful resources to ensure successful experimental outcomes.
Application of CXCR2 Antagonists in Fibrosis Research: A Detailed Guide
A Note on Compound Identification: The initial request specified "TCS 2510" for fibrosis research. However, extensive database searches have identified this compound as a selective EP4 prostaglandin receptor agonist, not a CXCR2 antagonist. This document will therefore focus on the well-established role of CXCR2 antagonists in fibrosis research, as this is the likely intended topic of interest for researchers in this field. We will use representative CXCR2 antagonists, such as Reparixin and Navarixin (SCH-527123) , to illustrate the principles and protocols.
Introduction to CXCR2 in Fibrosis
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade that drives fibrotic diseases. Its primary ligands, including CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), are potent chemoattractants for neutrophils and other inflammatory cells. In response to tissue injury, the activation of the CXCR2 signaling pathway leads to the recruitment of these cells to the site of damage. While this is a critical component of the normal wound healing process, sustained CXCR2 activation can lead to chronic inflammation, resulting in the excessive deposition of extracellular matrix (ECM) proteins and the development of fibrosis in various organs, including the lungs, liver, kidneys, and bone marrow.
CXCR2 antagonists are small molecule inhibitors that block the binding of these inflammatory chemokines to the receptor, thereby mitigating the downstream inflammatory signaling and subsequent fibrotic processes. This makes them a promising therapeutic target for a range of fibrotic disorders.
Quantitative Data on the Efficacy of CXCR2 Antagonists in Preclinical Fibrosis Models
The following tables summarize the quantitative effects of representative CXCR2 antagonists in various preclinical models of fibrosis.
Table 1: Efficacy of Reparixin in a Mouse Model of Myelofibrosis
| Parameter | Vehicle Control | Reparixin Treated | Percentage Change | Reference |
| Bone Marrow Fibrosis (Reticulin Stain) | Grade 2-3 | Grade 1-2 | Reduction in fibrosis grade | [1][2][3] |
| Spleen Fibrosis (Reticulin Stain) | Present | Reduced | Reduction in fibrotic area | |
| Megakaryocyte TGF-β1 Expression | High | Significantly Lower | Reduction in pro-fibrotic cytokine | |
| Megakaryocyte Collagen III Expression | High | Reduced | Reduction in ECM protein |
Note: In the Gata1low mouse model of myelofibrosis, Reparixin treatment for 20-37 days led to a significant reduction in bone marrow and splenic fibrosis. The anti-fibrotic effect was inversely correlated with plasma levels of the drug.
Table 2: Efficacy of a CXCR2 Antagonist (DF2162, a Reparixin analog) in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Bleomycin + Vehicle | Bleomycin + DF2162 | Percentage Change | Reference |
| Lung Collagen Content (Hydroxyproline) | Increased | Significantly Reduced | Reduction in collagen deposition | |
| Ashcroft Fibrosis Score | Increased | Significantly Reduced | Improvement in lung pathology | |
| Active TGF-β1 Levels | Elevated | Significantly Reduced | Reduction in key pro-fibrotic cytokine | |
| IL-13 Levels | Elevated | Significantly Reduced | Reduction in pro-fibrotic cytokine |
Note: Prophylactic and therapeutic administration of the CXCR2 antagonist DF2162 demonstrated significant anti-fibrotic effects in the bleomycin-induced lung fibrosis model in mice.
Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway in Fibrosis
The diagram below illustrates the central role of the CXCR2 signaling pathway in the pathogenesis of fibrosis. Tissue injury triggers the release of CXCR2 ligands (e.g., CXCL8/IL-8), which bind to CXCR2 on neutrophils and other immune cells. This activation leads to downstream signaling cascades that promote cell migration, degranulation, and the release of pro-inflammatory and pro-fibrotic mediators. These mediators, in turn, activate fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM deposition and scar formation.
References
Application Notes and Protocols for Studying Inflammatory Responses
A Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing chemical probes to investigate inflammatory responses. This document clarifies the role of the EP4 receptor agonist TCS 2510 and provides comprehensive protocols for the well-characterized CXCR2 antagonist, SB225002, as a primary tool for studying neutrophil-driven inflammation.
Introduction: Targeting Inflammatory Pathways
Inflammation is a complex biological response crucial for host defense but also a driver of numerous pathologies when dysregulated. Pharmacological tools are essential for dissecting the signaling pathways that govern inflammatory cell recruitment and activation. This document outlines the use of two distinct modulators of inflammatory signaling:
-
This compound: An agonist of the E-type prostanoid receptor 4 (EP4), which plays a modulatory role in inflammation, often with anti-inflammatory effects.
-
SB225002: A potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophil recruitment to sites of inflammation.
While the initial topic specified this compound, it is crucial to note its function as an EP4 agonist . The EP4 receptor, activated by prostaglandin E2 (PGE2), can have both pro- and anti-inflammatory effects depending on the cellular context. Activation of EP4 has been shown to suppress the production of pro-inflammatory cytokines in macrophages and T cells.[1][2] In some models, EP4 signaling is anti-inflammatory, for instance by suppressing pro-inflammatory gene expression in response to LPS.[3] Conversely, it can also contribute to inflammatory pain hypersensitivity.[4]
For researchers specifically interested in targeting the acute inflammatory response characterized by neutrophil infiltration, CXCR2 antagonists are a more direct and widely studied class of compounds.[5] CXCR2 and its ligands are central to the migration of neutrophils from the bloodstream into inflamed tissues. Therefore, this guide will focus on the application of the CXCR2 antagonist SB225002 to study and modulate neutrophil-driven inflammation.
Signaling Pathways in Inflammation
Activation of the Gs-coupled EP4 receptor by agonists like this compound primarily leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway can modulate transcription factors and ultimately suppress the expression of certain pro-inflammatory genes.
CXCR2 is a G-protein coupled receptor that, upon binding to its chemokine ligands (e.g., CXCL1, CXCL8), triggers a signaling cascade leading to neutrophil chemotaxis, activation, and degranulation. SB225002 acts as a competitive antagonist, blocking these downstream effects.
Data Presentation: Efficacy of SB225002
The following tables summarize the quantitative data on the inhibitory effects of the CXCR2 antagonist SB225002 in various inflammatory models.
Table 1: In Vitro Inhibitory Activity of SB225002
| Assay Type | Cell Type | Chemoattractant | Measured Effect | IC50 Value | Reference |
| Receptor Binding | Human CXCR2-transfected cells | ¹²⁵I-IL-8 | Inhibition of ligand binding | 22 nM | |
| Calcium Mobilization | Human Neutrophils | IL-8 | Inhibition of Ca²⁺ flux | 8 nM | |
| Calcium Mobilization | Human Neutrophils | GROα | Inhibition of Ca²⁺ flux | 10 nM | |
| Chemotaxis | Human Neutrophils | IL-8 | Inhibition of cell migration | 30 nM | |
| Chemotaxis | Rabbit Neutrophils | GROα | Inhibition of cell migration | 70 nM | |
| Cell Proliferation | WHCO1 cells | - | Reduction in cell proliferation | ~400 nM |
Table 2: In Vivo Efficacy of SB225002 in Murine Models of Inflammation
| Inflammation Model | Animal | Administration Route | Dose | Measured Outcome | % Inhibition / Effect | Reference |
| LPS-Induced Neuroinflammation | Mouse | Intraperitoneal | 10 mg/kg | Neutrophil infiltration into cerebral cortex | Markedly attenuated | |
| Carrageenan-Induced Paw Edema | Mouse | Intraperitoneal | 3-30 mg/kg | Mechanical hypernociception | Significant reduction | |
| Carrageenan-Induced Paw Edema | Mouse | Intraperitoneal | 30 mg/kg | MPO activity (neutrophil infiltration) | Significantly attenuated | |
| Carrageenan-Induced Paw Edema | Mouse | Intraperitoneal | 30 mg/kg | IL-1β and TNF-α levels | Significantly attenuated | |
| TNBS-Induced Colitis | Mouse | Not specified | Not specified | Reduced colitis | - |
Experimental Protocols
The following are detailed protocols for studying inflammatory responses using a CXCR2 antagonist like SB225002.
The diagram below illustrates a typical workflow for assessing the efficacy of a CXCR2 antagonist in both in vitro and in vivo models of inflammation.
This protocol assesses the ability of SB225002 to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
SB225002 (stock solution in DMSO)
-
Human or murine neutrophils, freshly isolated
-
Chemoattractant (e.g., CXCL1 or CXCL8/IL-8)
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Boyden chamber apparatus (e.g., 96-well format with 5 µm pore size polycarbonate membrane)
-
Detection reagent (e.g., Calcein-AM or ATP quantification reagent)
-
Plate reader
Procedure:
-
Prepare Chemoattractant: Dilute the chemoattractant (e.g., CXCL8 to 10 nM) in assay medium. Add 150 µL to the lower wells of the Boyden chamber. Add assay medium alone to negative control wells.
-
Prepare Antagonist: Prepare serial dilutions of SB225002 in assay medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO equivalent to the highest SB225002 concentration).
-
Prepare Neutrophils: Resuspend freshly isolated neutrophils in assay medium to a final concentration of 2 x 10⁶ cells/mL.
-
Treatment: In a separate plate, mix equal volumes of the neutrophil suspension and the SB225002/vehicle dilutions. Incubate for 30 minutes at 37°C.
-
Assay Setup: Place the membrane over the lower chamber. Add 50 µL of the pre-treated neutrophil suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the upper chamber and wipe away non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by adding a detection reagent (e.g., CellTiter-Glo® for ATP measurement) and reading the luminescence on a plate reader.
-
-
Analysis: Calculate the percentage inhibition of chemotaxis for each SB225002 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
This protocol measures the effect of SB225002 on the release of inflammatory cytokines from stimulated immune cells.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells or isolated neutrophils)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
SB225002
-
Cell culture medium
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)
-
ELISA plate reader
Procedure:
-
Cell Plating: Plate cells (e.g., 1 x 10⁶ cells/mL) in a 96-well culture plate and allow them to adhere if necessary.
-
Pre-treatment: Add desired concentrations of SB225002 or vehicle control to the cells and incubate for 1 hour at 37°C.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for analysis.
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (the collected supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve. Determine the effect of SB225002 on cytokine release.
This protocol evaluates the efficacy of SB225002 in a mouse model of acute inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
SB225002 formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Treatment Groups: Divide mice into groups (n=6-8 per group):
-
Vehicle + PBS challenge
-
Vehicle + LPS challenge
-
SB225002 (e.g., 10 mg/kg) + LPS challenge
-
-
Antagonist Administration: Administer SB225002 or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) 1 hour prior to the LPS challenge.
-
Inflammation Induction: Lightly anesthetize the mice and administer LPS (e.g., 10 mg/kg in 50 µL of sterile PBS) via intraperitoneal injection. Administer sterile PBS to the control group.
-
Endpoint: At a predetermined time point (e.g., 4-24 hours) after the LPS challenge, euthanize the mice.
-
Sample Collection:
-
Bronchoalveolar Lavage (BAL): Perform a BAL by instilling and retrieving a known volume of PBS into the lungs to collect inflammatory cells and fluid.
-
Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis and complete blood counts.
-
Tissue Collection: Perfuse the lungs with PBS and collect them for histology or homogenization.
-
-
Analysis:
-
BAL Fluid: Perform total and differential cell counts (neutrophils, macrophages) on the BAL fluid using a hemocytometer and cytospin preparations. Measure total protein as an indicator of vascular permeability.
-
Serum/Lung Homogenate: Measure cytokine levels (e.g., TNF-α, KC/CXCL1) using ELISA.
-
Lung Tissue: Process for histology (H&E staining) to assess inflammatory cell infiltration and lung injury.
-
-
Statistical Analysis: Compare the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
The study of inflammatory responses is greatly facilitated by the use of specific pharmacological probes. While This compound serves as a valuable tool for investigating the nuanced, often anti-inflammatory, roles of the EP4 receptor , its utility is distinct from that of CXCR2 antagonists. For researchers aiming to dissect and inhibit neutrophil-driven inflammatory processes, a selective CXCR2 antagonist such as SB225002 is an indispensable tool. The protocols and data presented here provide a robust framework for employing SB225002 in both in vitro and in vivo settings to elucidate the mechanisms of acute inflammation and to evaluate the therapeutic potential of targeting the CXCR2 pathway.
References
- 1. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TCS 2510 not showing expected effect in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects with the selective EP4 receptor agonist, TCS 2510, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs protein. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA) and other downstream effectors, influencing various cellular processes.[1]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: The canonical pathway involves the Gαs-cAMP-PKA signaling cascade. However, evidence suggests that the EP4 receptor can also couple to other pathways, including Gαi, which inhibits adenylyl cyclase, and pathways involving phosphatidylinositol 3-kinase (PI3K) and β-arrestin.[1][2] This signaling diversity can contribute to varied and sometimes unexpected cellular responses depending on the cell type and experimental conditions.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in various cell lines, including GLUTag cells, where it stimulates glucagon-like peptide 1 (GLP-1) secretion, and HEK293 cells stably expressing the human EP4 receptor.[3][4] It has also been used in studies with rat vascular smooth muscle cells (VSMCs) and distal convoluted tubular (DCT) cells.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in ethanol and is often supplied pre-dissolved. For cell culture experiments, it is typically dissolved in an appropriate solvent like DMSO to create a concentrated stock solution. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Not Showing Expected Effect
This guide addresses common issues encountered when this compound does not produce the expected biological effect in cell-based assays.
Problem 1: No or Weak Response to this compound Treatment
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low or Absent EP4 Receptor Expression | 1. Verify EP4 Expression: Confirm the presence of the EP4 receptor in your cell line at both the mRNA (qRT-PCR) and protein (Western Blot, Flow Cytometry) levels. 2. Select Appropriate Cell Line: If expression is low, consider using a cell line known to express high levels of EP4 or a system with transient or stable overexpression of the EP4 receptor. | Confirmation of adequate EP4 receptor expression is necessary for a cellular response to this compound. |
| Suboptimal this compound Concentration | 1. Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration (EC50) for your specific cell line and assay. 2. Consult Literature: Refer to published studies using this compound in similar cell types for guidance on effective concentration ranges. | Identification of the optimal concentration of this compound to elicit the desired biological effect. |
| This compound Degradation | 1. Proper Storage: Ensure this compound stock solutions are stored at -20°C or -80°C in aliquots to prevent degradation from repeated freeze-thaw cycles. 2. Fresh Working Solutions: Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. | Maintaining the integrity and activity of the this compound compound. |
| Cell Culture Conditions | 1. Cell Passage Number: Use cells with a low and consistent passage number, as receptor expression and signaling can change with prolonged culturing. 2. Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. Over-confluent or stressed cells may exhibit altered signaling responses. | Consistent and reproducible cellular responses to this compound treatment. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | 1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter) to ensure uniform cell numbers in each well. 2. Even Cell Distribution: Ensure proper mixing of the cell suspension before and during plating to avoid clumping and uneven distribution. | Reduced well-to-well and plate-to-plate variability in assay readouts. |
| Assay Reagent Variability | 1. Consistent Reagent Preparation: Prepare all assay reagents, including buffers and media, from the same stocks and on the same day for a given experiment. 2. Reagent Quality Control: Ensure all reagents are within their expiration dates and have been stored correctly. | Minimized variability introduced by inconsistent reagent preparation and quality. |
| Phosphodiesterase (PDE) Activity | 1. Include a PDE Inhibitor: In cAMP assays, the inclusion of a PDE inhibitor (e.g., IBMX) is often necessary to prevent the rapid degradation of cAMP and to amplify the signal. | A more robust and sustained cAMP signal, leading to a clearer and more reproducible assay window. |
Problem 3: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of Alternative Signaling Pathways | 1. Investigate Non-Canonical Pathways: If the expected cAMP-mediated effect is not observed, consider investigating alternative EP4 signaling pathways such as PI3K/Akt or β-arrestin activation. 2. Use Pathway-Specific Inhibitors: Utilize specific inhibitors for pathways like PI3K (e.g., wortmannin) or PKA (e.g., H-89) to dissect the signaling cascade. | A clearer understanding of the specific signaling pathway being activated by this compound in your cellular model. |
| Off-Target Binding | 1. Confirm with an Antagonist: Use a selective EP4 antagonist (e.g., L-161,982) to confirm that the observed effect is indeed mediated by the EP4 receptor. 2. Consult Off-Target Databases: While this compound is reported to be highly selective, it is good practice to check for potential off-target interactions in relevant databases. | Confirmation that the observed cellular response is a direct result of EP4 receptor activation. |
| Solvent Effects | 1. Include a Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells) to account for any effects of the solvent on the cells. | The ability to distinguish the specific effects of this compound from any non-specific effects of the solvent. |
Quantitative Data Summary
The following tables summarize the reported potency and concentration ranges for this compound and related EP4 agonists in various in vitro and in vivo models.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293 (expressing human EP4) | cAMP Accumulation | EC50 | 2.5 nM | |
| HEK293 ebna (expressing human EP4) | Radioligand Binding | Ki | 1.2 nM | |
| GLUTag cells | cAMP Accumulation | EC50 | 20 nM | |
| GLUTag cells | Cell Impedance | IC50 | 15 nM | |
| Rat Locus Coeruleus Neurons | Electrophysiology | Concentration Range | 0.20 nM - 2 µM |
Table 2: In Vitro and In Vivo Concentration Ranges for EP4 Agonists
| Compound | Model System | Application | Concentration/Dose Range | Reference |
| This compound | GLUTag cells | GLP-1 Secretion | 0.001 - 100 µM | |
| This compound | Fasted Mice | Plasma GLP-1 Elevation | 0.1 - 10 mg/kg (p.o.) | |
| CAY10580 (EP4 Agonist) | Rat VSMCs | Proliferation & Migration | 1 µM | |
| EP4RAG (EP4 Agonist) | Human Macrophages | cAMP Production | ED50 = 1 µM | |
| EP4RAG (EP4 Agonist) | Human Macrophages | MCP-1 Inhibition | IC50 = 22.7 ± 17.3 nM |
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to stimulate cAMP production in cells expressing the EP4 receptor.
Materials:
-
Cells expressing the EP4 receptor (e.g., HEK293-hEP4)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white microplates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells in a 384-well white microplate at a predetermined optimal density and culture overnight.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with PBS.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
cAMP Detection: Following the incubation, lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions. This typically involves adding a labeled cAMP tracer and an anti-cAMP antibody.
-
Incubation and Measurement: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light. Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the signal (e.g., HTRF ratio) and normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Key Experiment 2: Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom microplates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a fluorescence-based dye like CFSE)
-
Microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000 - 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
For MTT/WST-1 assays: Add the reagent to each well according to the manufacturer's protocol and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
For CFSE assays: For suspension cells or adherent cells that can be detached, label the cells with CFSE before seeding. After the treatment period, harvest the cells and analyze the fluorescence intensity by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence.
-
-
Data Analysis: For MTT/WST-1 assays, normalize the absorbance values to the vehicle control to determine the percentage of proliferation. For CFSE assays, analyze the fluorescence histograms to determine the percentage of cells that have divided.
Visualizations
Caption: Canonical and alternative signaling pathways of the EP4 receptor activated by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
improving TCS 2510 stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when working with TCS 2510, with a focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] Some suppliers may provide this compound pre-dissolved in anhydrous ethanol. For cell culture experiments, stock solutions are typically prepared in DMSO.[1]
Q2: What are the optimal storage conditions for this compound?
A2: The optimal storage conditions for this compound depend on whether it is in solid form or in solution.
-
Solid Form: Store at -20°C for up to 3 years.
-
In Solvent: For long-term storage, prepare aliquots and store them at -80°C for up to one year. For short-term storage, solutions can be kept at -20°C for up to a month or at 4°C for up to a week. It is highly recommended to avoid repeated freeze-thaw cycles to maintain the stability of the compound.
Q3: My this compound is not dissolving properly. What can I do?
A3: If you are having trouble dissolving this compound, you can try sonication, which can help accelerate the dissolution process. If a sonicator is not available, consider using a lower concentration of the compound or a larger volume of solvent.
Q4: What is the recommended concentration for a stock solution?
A4: The concentration of your stock solution should be lower than the maximum solubility of this compound in your chosen solvent. For cell-based assays, it is common practice to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration.
Q5: For in vivo studies, what is a suitable vehicle formulation for this compound?
A5: A commonly used vehicle for administering this compound in animal models consists of a mixture of solvents to ensure solubility and biocompatibility. A general formula to consider is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS. The solvents should be added sequentially, ensuring the compound is fully dissolved after each addition. For mice with lower tolerance, the DMSO concentration should be kept below 2%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to fall out of solution when diluted in the aqueous medium. | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. If a higher concentration of this compound is required, consider preparing a more concentrated stock solution to minimize the volume of solvent added to the medium. |
| Inconsistent experimental results between different aliquots. | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability. |
| Loss of compound activity over time. | The compound may be unstable in certain aqueous buffers or at physiological temperatures for extended periods. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged storage of working solutions at room temperature or 4°C. |
| Difficulty achieving desired concentration in aqueous solutions. | This compound has limited solubility in aqueous solutions. | For experiments requiring aqueous buffers, it is best to first dissolve the compound in a minimal amount of an appropriate organic solvent like DMSO or ethanol before diluting with the aqueous buffer. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
| In Solvent | -20°C | Up to 1 month |
| In Solvent | 4°C | Up to 1 week |
Solubility Information
| Solvent | Solubility |
| Ethanol | Soluble |
| DMSO | Soluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (powder), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 383.49 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.835 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound solution stability issues.
Caption: Simplified signaling pathway of this compound as an EP4 receptor agonist.
References
off-target effects of TCS 2510 at high concentrations
Welcome to the Technical Support Center for TCS 2510. This resource is intended for researchers, scientists, and drug development professionals using the selective EP4 receptor agonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, particularly concerning potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and highly selective agonist for the prostanoid EP4 receptor. It has been demonstrated to have an EC50 of 2.5 nM and a Ki of 1.2 nM for the EP4 receptor. Studies have shown no significant binding to other prostanoid receptors at concentrations up to 14 μM. This high selectivity is a key feature of the compound.
Q2: Are there any known off-target effects of this compound at high concentrations?
A2: To date, there is limited publicly available data specifically documenting off-target binding of this compound to other receptors at concentrations significantly above 14 μM. However, it is a general principle in pharmacology that very high concentrations of any small molecule can lead to non-specific effects. These may not be due to specific binding to another receptor but could result from membrane disruption, cellular stress, or interactions with other cellular components.
Q3: What could be misinterpreted as off-target effects when using high concentrations of this compound?
A3: Several phenomena could be mistaken for off-target effects:
-
Exaggerated Pharmacology: Extremely high concentrations can lead to overstimulation of the EP4 receptor, potentially causing downstream signaling pathway saturation or feedback inhibition, which might produce unexpected cellular responses.
-
Compound Precipitation: this compound has limited aqueous solubility. At high concentrations, it may precipitate out of the culture medium, leading to inconsistent results and potential cytotoxicity.
-
Cellular Stress Response: High concentrations of a small molecule can induce a general cellular stress response, leading to changes in gene expression and cell behavior that are independent of EP4 receptor activation.[1][2][3]
-
Vehicle Effects: If using a solvent like DMSO to dissolve this compound, high concentrations of the compound may necessitate a higher final concentration of the vehicle, which can have its own effects on the cells.
Q4: What is a recommended concentration range for in vitro experiments with this compound?
A4: The optimal concentration will depend on the cell type and the specific assay. For most cell-based assays, concentrations ranging from 1 nM to 1 µM are typically sufficient to elicit a robust response through the EP4 receptor. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results at high concentrations of this compound.
Possible Cause 1: Compound Precipitation
-
How to Diagnose: Visually inspect the culture medium for any signs of precipitation (cloudiness, crystals) after adding this compound. You can also measure the turbidity of the medium using a spectrophotometer.
-
Solution:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
When diluting the stock into your aqueous culture medium, ensure thorough mixing.
-
Perform a solubility test by preparing serial dilutions of this compound in your culture medium and observing for precipitation.
-
If precipitation is observed, use a lower concentration of this compound. Consider using a different vehicle or adding a small amount of a solubilizing agent, but be aware that this could also affect your experimental results.
-
Possible Cause 2: Exaggerated On-Target Effects
-
How to Diagnose: If you observe a biphasic dose-response curve (i.e., the effect decreases at higher concentrations) or other unexpected cellular phenotypes, it could be due to overstimulation of the EP4 receptor.
-
Solution:
-
Perform a detailed dose-response curve to identify the optimal concentration range.
-
Use an EP4 receptor antagonist (e.g., L-161,982) to confirm that the observed effect is mediated by the EP4 receptor. If the antagonist blocks the effect, it is likely an on-target phenomenon.
-
Investigate downstream signaling pathways to see if there are feedback mechanisms being activated at high agonist concentrations.
-
Possible Cause 3: Cellular Stress
-
How to Diagnose: At high concentrations, you may observe signs of cellular toxicity, such as changes in cell morphology, reduced viability, or activation of stress-related signaling pathways (e.g., heat shock proteins).
-
Solution:
-
Perform a cell viability assay (e.g., MTS, trypan blue exclusion) in parallel with your functional assay to assess cytotoxicity.
-
Include a positive control for cellular stress in your experiments to compare the effects of this compound.
-
If cellular stress is observed, reduce the concentration of this compound to a non-toxic range.
-
Issue 2: Lack of a clear dose-response relationship.
Possible Cause 1: Sub-optimal Assay Conditions
-
How to Diagnose: If you are not seeing a clear sigmoidal dose-response curve, your assay may not be sensitive enough or may have a narrow dynamic range.
-
Solution:
-
Optimize your assay parameters, such as cell density, incubation time, and substrate concentration.
-
Ensure that your positive and negative controls are working as expected.
-
Consider using a more sensitive detection method or a different functional readout.
-
Possible Cause 2: Receptor Desensitization or Downregulation
-
How to Diagnose: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and internalization, which can diminish the cellular response.
-
Solution:
-
Reduce the incubation time with this compound.
-
Perform a time-course experiment to determine the optimal stimulation time.
-
Consider using a washout step to remove the agonist and allow for receptor resensitization.
-
Data Presentation
Table 1: Selectivity and Potency of this compound
| Parameter | Value | Receptor |
| EC50 | 2.5 nM | EP4 |
| Ki | 1.2 nM | EP4 |
| Off-Target Binding | No significant binding | Other Prostanoid Receptors (up to 14 µM) |
Table 2: Troubleshooting Summary for High-Concentration Experiments
| Symptom | Possible Cause | Recommended Action |
| Cloudy Media, Inconsistent Results | Compound Precipitation | Visually inspect, perform solubility test, reduce concentration. |
| Biphasic Dose-Response, Unexpected Phenotype | Exaggerated On-Target Effects | Perform detailed dose-response, use an EP4 antagonist. |
| Reduced Cell Viability, Altered Morphology | Cellular Stress/Toxicity | Perform viability assay, reduce concentration. |
| Flat Dose-Response Curve | Sub-optimal Assay Conditions | Optimize assay parameters, check controls. |
| Decreased Response Over Time | Receptor Desensitization | Reduce incubation time, perform time-course experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay (e.g., cAMP Measurement)
-
Cell Preparation: Plate cells at a predetermined optimal density in a 96-well plate and incubate overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., 10X final concentration). A typical final concentration range to test would be 0.01 nM to 10 µM.
-
-
Cell Treatment:
-
Wash the cells once with pre-warmed PBS.
-
Add serum-free medium containing the different concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Assay:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualization
Caption: this compound signaling through the EP4 receptor.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting unexpected results with this compound.
References
Technical Support Center: Troubleshooting TCS 2510 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of TCS 2510. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound is precipitating out of solution upon preparation for injection. What are the potential causes and solutions?
A1: Precipitation is a common issue for many small molecule inhibitors, often stemming from poor aqueous solubility. This can lead to inaccurate dosing and diminished bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: this compound is soluble in ethanol (supplied pre-dissolved at 5mg/ml) and DMSO. For in vivo use, a common starting point is to dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS).[1][2]
-
Optimize Formulation: For compounds with low water solubility, various formulation strategies can enhance stability and solubility.[3] Consider the following approaches, summarized in the table below.
-
Sonication: After dilution, brief sonication can help to dissolve any small precipitates and ensure a homogenous suspension.
-
Visual Inspection: Always visually inspect your final formulation for any signs of precipitation before administration.
Q2: I am observing inconsistent or no biological effect of this compound in my animal model. What are the possible reasons?
A2: A lack of efficacy can be due to a variety of factors, from issues with the compound's formulation and administration to the biological model itself.
Troubleshooting Steps:
-
Confirm Compound Activity: Before extensive in vivo experiments, it is advisable to confirm the biological activity of your batch of this compound in a relevant in vitro assay. As a selective EP4 agonist, this compound should increase intracellular cAMP levels.[4]
-
Dose-Response Study: It is crucial to perform a dose-response study to determine the optimal dose for your specific model and desired effect. Doses ranging from 0.1 to 10 mg/kg have been used in mice.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The relationship between the drug's concentration and its effect is critical. Consider that the compound may be rapidly metabolized and cleared. Pharmacokinetic studies can help determine the dosing regimen needed to maintain a therapeutic concentration at the target tissue.
-
Route of Administration: The route of administration significantly impacts bioavailability. Oral (P.o.) administration has been documented for this compound. However, if oral bioavailability is low, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection.
-
Model-Specific Considerations: The role of the EP4 receptor in your specific disease model may not be as critical as hypothesized.
Q3: How can I be sure that the observed effects are specific to EP4 agonism by this compound?
A3: Ensuring target specificity is a cornerstone of rigorous pharmacological studies.
Control Strategies:
-
Use a Selective EP4 Antagonist: To confirm that the effects of this compound are mediated by the EP4 receptor, you can co-administer a selective EP4 antagonist. A reduction or complete blockage of the observed effect would provide strong evidence for on-target activity.
-
Vehicle Control: Always include a vehicle control group that receives the same formulation without this compound. This accounts for any effects of the solvents or excipients used in the formulation.
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Potential Disadvantages |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, ethanol, PEG400) to dissolve the compound before dilution in an aqueous vehicle. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Inclusion Complexes | Using cyclodextrins (e.g., HP-β-cyclodextrin) to form complexes where the hydrophobic compound is encapsulated. | Increases solubility and can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
| Surfactants | Using agents like Tween® 80 or Solutol® HS 15 to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as emulsions or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment. |
| Nanoparticle Encapsulation | Encapsulating the compound in nanoparticles, such as synthetic protein nanoparticles. | Can improve drug stability, bioavailability, and allow for targeted delivery. | Can be complex to formulate and may have toxicity concerns. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 383.49 g/mol | Relatively small, which can facilitate cell permeability. |
| Formula | C₂₁H₂₉N₅O₂ | - |
| Solubility | Soluble in ethanol (5 mg/ml) and DMSO. | Indicates poor aqueous solubility, requiring formulation strategies for in vivo administration. |
| Purity | ≥98% | High purity is essential to avoid confounding effects from impurities. |
Experimental Protocols
Protocol 1: General Formulation of this compound for In Vivo Administration
This is a general starting point and may require optimization for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve this compound in a minimal volume of 100% DMSO to create a high-concentration stock solution. For example, dissolve 10 mg of this compound in 200 µl of DMSO to get a 50 mg/ml stock.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary, but be cautious of compound stability.
-
-
Prepare Dosing Solution:
-
On the day of the experiment, dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
Crucially, the final concentration of DMSO should be kept to a minimum (ideally <10%, and as low as 1-5% for some routes of administration) to avoid toxicity.
-
Add the diluent slowly while vortexing to prevent precipitation.
-
If any precipitation is observed, sonicate the solution for a few minutes.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Prepare enough volume for all animals in a single batch to ensure consistency.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound.
Materials:
-
Appropriate animal model for the disease under investigation.
-
This compound formulation (prepared as in Protocol 1).
-
Vehicle control solution.
-
Relevant positive and negative control compounds, if applicable.
-
Tools for drug administration (e.g., gavage needles, syringes).
-
Equipment for monitoring disease progression and relevant biomarkers.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Administer the prepared this compound formulation or vehicle control to the respective groups according to the determined dosing schedule (e.g., once daily).
-
-
Monitoring and Data Collection:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At predetermined time points, collect relevant data to assess the efficacy of the treatment. This could include tumor volume measurements, behavioral assessments, or collection of blood/tissue samples for biomarker analysis.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, gene expression).
-
Statistically analyze the collected data to determine the effect of this compound treatment compared to the control groups.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound in vivo delivery issues.
Caption: Simplified signaling pathway of the EP4 receptor agonist this compound.
References
Technical Support Center: Optimizing TCS 2510 Dosage for Mouse Models
Welcome to the technical support center for the use of TCS 2510 in mouse models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its mechanism of action involves binding to and activating the EP4 receptor, which is a G-protein coupled receptor. This activation primarily stimulates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). The EP4 receptor can also couple to other signaling pathways, including the Gi and Gq proteins, which can lead to the activation of the PI3K/Akt pathway. This signaling cascade plays roles in various physiological and pathophysiological processes, including inflammation, cancer, and metabolic diseases.
Q2: What is a typical dosage range for this compound in mice?
A2: Based on available literature for selective EP4 agonists, a general dosage range for in vivo studies in mice is between 0.1 and 10 mg/kg, administered via oral (P.O.) or subcutaneous (S.C.) routes. However, the optimal dosage is highly dependent on the specific mouse model, the disease being studied, and the desired therapeutic effect. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q3: How should I prepare this compound for administration to mice?
A3: this compound is sparingly soluble in aqueous solutions. A common approach for preparing a formulation for oral gavage or injection is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it with a vehicle suitable for in vivo use. A widely used vehicle formulation consists of:
-
10% DMSO
-
40% PEG300 (polyethylene glycol 300)
-
5% Tween 80
-
45% Saline
It is recommended to prepare the formulation fresh for each experiment and to ensure the final concentration of DMSO is kept low to avoid toxicity. For subcutaneous injections, ensure the final solution is sterile and isotonic.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in the vehicle | - High concentration of this compound.- Inappropriate vehicle composition. | - Decrease the concentration of this compound.- Try alternative vehicle compositions, such as using a higher percentage of PEG300 or trying other co-solvents like ethanol.- Use sonication or gentle warming to aid dissolution, but be cautious of compound degradation. |
| Lack of efficacy or unexpected results | - Suboptimal dosage.- Inappropriate route of administration.- Degradation of the compound.- Issues with the mouse model. | - Perform a dose-response study to find the optimal dose.- Consider a different route of administration that may offer better bioavailability.- Ensure proper storage of this compound (typically at -20°C) and prepare fresh formulations for each experiment.- Verify the characteristics and validity of your mouse model. |
| Observed toxicity or adverse effects in mice | - High dosage.- Vehicle toxicity (especially from DMSO).- Off-target effects. | - Reduce the dosage of this compound.- Lower the percentage of DMSO in the vehicle or use an alternative solvent.- Carefully monitor the animals for any signs of toxicity and consider performing a preliminary toxicity study. |
Quantitative Data Summary
The following tables summarize dosage and efficacy data for selective EP4 agonists in various mouse models. Note that some of the data is for compounds other than this compound but targeting the same receptor, which can serve as a starting point for your experimental design.
Table 1: EP4 Agonists in Mouse Models of Inflammation
| Compound | Mouse Model | Dosage | Route | Frequency | Duration | Key Findings |
| EP4 Agonist (EP4RAG) | D-galactosamine/LPS-induced endotoxemia | 3 mg/kg | S.C. | Single dose | N/A | 75% reduction in serum TNF-α levels.[1] |
| EP4 Agonist (ONO-AE1-329) | LPS-induced neuroinflammation | 300 µg/kg | S.C. | Single dose | 6 hours | Decreased hippocampal expression of COX-2, iNOS, TNFα, IL-6, and IL-1β.[2] |
| EP4 Agonist (ONO-AE1-329) | Nephrotoxic serum nephritis | 280 µg/kg/day & 1000 µg/kg/day | S.C. | Twice daily | 14 days | Reduced tubular injury and CD4+ T cell infiltration at the higher dose.[3] |
Table 2: EP4 Modulators in Mouse Models of Cancer
| Compound | Mouse Model | Dosage | Route | Frequency | Duration | Key Findings |
| EP4 Antagonist (ONO-AE3-208) | Lewis Lung Carcinoma (metastasis) | 10 mg/kg/day | P.O. | Daily | 21 days | Significant reduction in lung metastasis.[4] |
| EP4 Antagonist (AH23848) | 4T1 Breast Cancer (metastasis) | 10 mg/kg | i.p. | Not specified | Not specified | 88% inhibition of lung colonization.[5] |
| EP4 Antagonist (RQ-15986) | C3L5 Breast Cancer | Not specified | Not specified | Not specified | Not specified | Abrogated tumor growth and metastasis. |
Table 3: EP4 Agonists in Mouse Models of Metabolic Disease
| Compound | Mouse Model | Dosage | Route | Frequency | Duration | Key Findings |
| This compound | Fasted mice | 0.1 - 10 mg/kg | P.O. | Single dose | 15 minutes | Dose-dependent increase in plasma GLP-1 levels. |
| EP4 Agonist (ONO-AE1-329) | db/db mice (Type 2 Diabetes) | 0.3 mg/kg | S.C. | Twice daily | 4 weeks | Improved glucose tolerance and insulin sensitivity. |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage of this compound in a Mouse Cancer Model
This protocol is a general guideline and should be adapted based on the specific cancer model and experimental goals.
-
Animal Model: Utilize a relevant syngeneic or xenograft mouse model of cancer.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the stock solution with the vehicle (e.g., 40% PEG300, 5% Tween 80, 45% Saline) to the desired final concentration. Ensure the final DMSO concentration is below 10%.
-
-
Dosing:
-
Based on dose-response studies, administer this compound via oral gavage at a volume of 100-200 µL per mouse.
-
A typical starting dose could be in the range of 1-10 mg/kg, administered daily.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and overall health of the mice regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for analysis (e.g., histology, immunohistochemistry, gene expression analysis).
-
Protocol 2: General Procedure for Subcutaneous Administration of an EP4 Agonist in a Mouse Inflammation Model
This protocol provides a general framework for using an EP4 agonist to study its anti-inflammatory effects.
-
Animal Model: Induce inflammation using a standard model, such as LPS-induced endotoxemia or DSS-induced colitis.
-
EP4 Agonist Formulation:
-
Dissolve the EP4 agonist in a sterile, injectable vehicle. If using DMSO, ensure the final concentration is minimal.
-
-
Dosing:
-
Administer the EP4 agonist via subcutaneous injection. Dosing will depend on the specific agonist and model (e.g., 3 mg/kg for EP4RAG in an acute model).
-
-
Monitoring:
-
Monitor clinical signs of inflammation (e.g., weight loss, diarrhea in colitis models).
-
-
Endpoint Analysis:
-
Collect blood samples to measure systemic cytokine levels (e.g., TNF-α, IL-6).
-
Harvest relevant tissues (e.g., colon, spleen) for histological analysis and measurement of inflammatory markers.
-
Visualizations
Caption: Simplified EP4 receptor signaling pathway upon activation by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
unexpected results with TCS 2510 in experiments
Welcome to the technical support center for TCS 2510. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common questions that may arise during experiments involving this selective EP₄ receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the prostaglandin E₂ (PGE₂) EP₄ receptor.[1][2][3] Its mechanism of action involves binding to the EP₄ receptor, a G-protein coupled receptor (GPCR), which leads to the activation of adenylyl cyclase. This, in turn, increases the intracellular concentration of cyclic AMP (cAMP) and enhances the abundance of active β-catenin.[4] This signaling cascade can influence various cellular processes, including gene expression, proliferation, and inflammation. This compound is noted for its high selectivity, showing no significant binding to other prostaglandin receptors at concentrations up to 14 μM.[1]
Q2: I am not observing the expected downstream effects on the cAMP/PKA pathway after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of response:
-
Cell Line Expressing EP₄ Receptor: Confirm that your cell line endogenously expresses the EP₄ receptor at sufficient levels. Not all cell lines have the same receptor expression profile. You may need to perform qPCR or western blotting to verify EP₄ receptor expression.
-
Compound Integrity and Storage: this compound should be stored at -20°C. Improper storage can lead to degradation. Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Solubility Issues: this compound is soluble in ethanol and DMSO. When preparing your working solution, ensure the compound is fully dissolved before diluting it in your culture medium. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
-
Dose and Incubation Time: The reported EC₅₀ for this compound is 2.5 nM. However, the optimal concentration and incubation time can vary depending on the cell type and the specific downstream effect being measured. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.
Q3: My results with this compound are inconsistent across different experiments. What are the potential sources of variability?
Inconsistent results can be frustrating. Here are some common causes:
-
Cell Passage Number and Confluency: Cell lines can change their characteristics, including receptor expression and signaling responses, at high passage numbers. Use cells with a consistent and low passage number for your experiments. Cell confluency can also impact signaling pathways, so aim for a consistent cell density at the time of treatment.
-
Reagent Variability: Ensure that all reagents, including cell culture media, serum, and the this compound stock solution, are from the same lot for a given set of experiments to minimize variability.
-
Experimental Technique: Subtle variations in experimental procedures, such as incubation times, washing steps, and cell handling, can introduce variability. Standardizing your protocol is crucial.
Q4: I am observing effects that seem unrelated to the known EP₄ signaling pathway. Could this compound have off-target effects?
While this compound is reported to be highly selective for the EP₄ receptor, it is always important to consider the possibility of off-target effects, especially at high concentrations. To investigate this:
-
Use an EP₄ Antagonist: Pre-treating your cells with a selective EP₄ receptor antagonist (e.g., L-161,982) before adding this compound should block the observed effects if they are mediated by the EP₄ receptor. If the effect persists, it may be an off-target effect.
-
Knockdown/Knockout of the EP₄ Receptor: Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the EP₄ receptor in your cells is a more definitive way to confirm that the effects of this compound are on-target.
-
Dose-Response Analysis: Off-target effects are often more prominent at higher concentrations. If the unexpected effect only occurs at concentrations significantly higher than the EC₅₀ for EP₄ activation, it is more likely to be an off-target effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No biological response to this compound treatment | 1. Low or no EP₄ receptor expression in the cell line. 2. Degraded or inactive compound. 3. Sub-optimal concentration or incubation time. 4. Incorrect preparation of the compound solution. | 1. Verify EP₄ receptor expression via qPCR or Western blot. Consider using a positive control cell line known to express the EP₄ receptor. 2. Use a fresh aliquot of this compound and verify proper storage conditions (-20°C). 3. Perform a dose-response (e.g., 1 nM - 10 µM) and time-course experiment. 4. Ensure complete dissolution of this compound in the appropriate solvent before dilution in media. |
| High background or non-specific effects | 1. High concentration of solvent (e.g., DMSO). 2. Contamination of cell culture. 3. High concentration of this compound leading to off-target effects. | 1. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1%). 2. Regularly test for mycoplasma contamination. 3. Lower the concentration of this compound to a range closer to its EC₅₀. Use an EP₄ antagonist to confirm on-target effects. |
| Cell death or toxicity observed after treatment | 1. High concentration of this compound. 2. Solvent toxicity. 3. The biological effect of EP₄ activation in your specific cell type may lead to apoptosis or growth arrest. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations. 2. Ensure the final solvent concentration is not causing cytotoxicity. 3. Research the known roles of EP₄ signaling in your cell type. |
| Results are not reproducible | 1. Inconsistent cell culture conditions (passage number, confluency). 2. Variability in reagent lots. 3. Inconsistent experimental timing or technique. | 1. Maintain a consistent cell passage number and seeding density. 2. Use the same lot of reagents for comparative experiments. 3. Standardize all experimental protocols and document every step meticulously. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 383.49 g/mol | |
| Molecular Formula | C₂₁H₂₉N₅O₂ | |
| EC₅₀ | 2.5 nM | |
| Kᵢ | 1.2 nM | |
| CAS Number | 346673-06-1 | |
| Purity | ≥98% | |
| Storage Temperature | -20°C |
Experimental Protocols
Key Experiment: Measurement of cAMP Accumulation
This protocol provides a general framework for measuring the increase in intracellular cAMP following treatment with this compound.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Prepare a serial dilution of this compound in the stimulation buffer to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the stimulation buffer containing the different concentrations of this compound (and a vehicle control) to the wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., a competitive ELISA-based kit or a LANCE-based TR-FRET assay).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.
-
Visualizations
Caption: this compound EP₄ Receptor Signaling Pathway.
References
TCS 2510 cytotoxicity in specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCS 2510. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor EP4.[1][2] Its primary mechanism of action is to bind to and activate the EP4 receptor, which is a G-protein coupled receptor (GPCR). This activation predominantly stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3]
Q2: Is this compound known to be cytotoxic to specific cell types?
Currently, there is no direct scientific literature available to suggest that this compound exhibits significant cytotoxicity. It is primarily characterized as a selective agonist of the EP4 receptor and is utilized in research to study the physiological and pathophysiological roles of this receptor's activation in various cellular processes, not to induce cell death.
Q3: In which cell types have the effects of this compound been studied?
The effects of this compound have been investigated in a variety of cell types, including:
-
Human embryonic kidney 293 (HEK293) cells: Used to study EP2 and EP4 receptor signaling.
-
Human osteoblastic cells (Saos2): Investigated for its role in mediating mechanical strain-induced Sost down-regulation.
-
Rat locus coeruleus neurons: Studied for its excitatory effects.
-
GLUTag cells: Used to examine its effect on glucagon-like peptide 1 (GLP-1) secretion.
-
Human liver HepG2 cells: Implicated in the PGE2-mediated stimulation of Na+/K+ ATPase activity via the EP4 receptor.
Q4: What are the known downstream signaling pathways activated by this compound?
Activation of the EP4 receptor by this compound primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This can lead to the activation of Protein Kinase A (PKA). In some cellular contexts, the EP4 receptor can also couple to Gαi, which can inhibit cAMP formation and activate the phosphatidylinositol 3-kinase (PI3K) pathway. In osteoblastic cells, the signaling cascade has been shown to involve the extracellular signal-regulated kinase (ERK).
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 2.5 nM | Not specified | |
| Ki | 1.2 nM | Not specified | |
| cAMP EC50 | 20 nM | GLUTag cells | |
| Impedance IC50 | 15 nM | GLUTag cells |
Experimental Protocols
General Protocol for Assessing this compound Effects on Target Gene Expression
This protocol provides a general framework for treating cells with this compound and subsequently analyzing changes in gene expression.
1. Cell Culture and Plating:
- Culture the specific cell type of interest (e.g., Saos2 osteoblastic cells) in appropriate media and conditions until they reach the desired confluency.
- Seed the cells in multi-well plates at a density suitable for RNA extraction.
2. Cell Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous ethanol).
- Dilute the this compound stock solution in cell culture media to the desired final concentrations.
- Remove the old media from the cells and replace it with the media containing different concentrations of this compound or a vehicle control.
- Incubate the cells for the desired treatment duration.
3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
- Following treatment, lyse the cells and extract total RNA using a commercially available kit.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using primers specific for the target gene(s) of interest and a suitable housekeeping gene for normalization.
4. Data Analysis:
- Calculate the relative gene expression changes using the ΔΔCt method.
- Statistically analyze the data to determine the significance of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on the cells. | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell type. Refer to the quantitative data table for reported effective concentrations. |
| Cell line does not express EP4 receptor: The target cells may not express the EP4 receptor at sufficient levels. | Verify EP4 receptor expression in your cell line using techniques such as qRT-PCR, Western blot, or flow cytometry. | |
| Degraded compound: The this compound may have degraded due to improper storage. | Store this compound at -20°C as recommended. Prepare fresh dilutions for each experiment. | |
| High variability between replicates. | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before plating to achieve a uniform cell density. |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Use calibrated pipettes and proper pipetting techniques. | |
| Unexpected or off-target effects. | Non-specific binding: At very high concentrations, this compound might interact with other receptors, although it is highly selective for EP4. | Use the lowest effective concentration of this compound. Consider using an EP4 receptor antagonist to confirm that the observed effects are mediated through the EP4 receptor. |
Visualizations
Caption: Signaling pathway of this compound via the EP4 receptor.
Caption: General experimental workflow for studying this compound effects.
References
how to prevent TCS 2510 degradation during storage
Welcome to the technical support center for TCS 2510. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Find answers to frequently asked questions and follow our troubleshooting guide to address potential issues with your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) receptor EP4. Its mechanism of action involves binding to the EP4 receptor, which stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This activity makes it a valuable tool for studying metabolic disorders and other biological processes mediated by the EP4 receptor.[1][2]
Q2: How should I store this compound upon arrival?
Proper storage is critical to prevent degradation. Storage recommendations depend on whether the compound is in solid form or dissolved in a solvent.
-
Solid Form (Powder): Store the lyophilized powder at -20°C for long-term stability, where it can be viable for up to three years.
-
Solvent Stocks: For stock solutions, long-term storage at -80°C is recommended, which can maintain stability for at least one year. Some suppliers indicate stability for up to two years at -20°C.
Q3: What is the best solvent to use for reconstituting this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, a concentrated stock solution is typically prepared in DMSO. When diluting for final experimental use, ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1%).
Q4: How can I avoid degradation of my this compound stock solution?
The single most important practice to prevent degradation of stock solutions is to avoid repeated freeze-thaw cycles. Upon reconstitution, you should prepare small-volume aliquots based on your typical experimental needs. Store these aliquots at -80°C for long-term use. For immediate or short-term use (within a week), aliquots can be kept at 4°C.
Q5: Can I store my diluted, ready-to-use this compound solution?
It is not recommended to store this compound in its final, highly diluted aqueous-based experimental buffer (e.g., cell culture media, PBS) for extended periods. Prepare these working solutions fresh for each experiment from a frozen, concentrated stock to ensure consistent potency.
Storage Condition Summary
The following table summarizes the recommended storage conditions to prevent the degradation of this compound.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed in a desiccated environment. |
| Stock Solution (in DMSO/Ethanol) | -80°C | At least 1 year | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 2 years | A viable alternative if -80°C is unavailable. | |
| 4°C | Up to 1 week | Suitable for aliquots that will be used quickly. |
Troubleshooting Guide
If you observe inconsistent or unexpected results in your experiments, your this compound may have degraded. Use this guide to troubleshoot potential issues.
Issue 1: I am observing a reduced or no effect of this compound in my assay.
-
Question: How was the compound stored?
-
Answer: Verify that your storage conditions align with the recommendations in the table above. Improper storage (e.g., room temperature, repeated freeze-thaw cycles) is the most common cause of degradation.
-
-
Question: How old is the stock solution?
-
Answer: If the stock solution is older than the recommended duration (e.g., >1 year at -80°C), its potency may have declined. It is best practice to prepare a fresh stock solution from the solid powder.
-
-
Question: How was the working solution prepared?
-
Answer: Ensure that working solutions were prepared fresh for each experiment. Storing the compound in dilute aqueous buffers for even short periods can lead to degradation.
-
Issue 2: My this compound solution appears cloudy or has visible precipitates.
-
Question: At what concentration was the stock prepared?
-
Answer: You may have exceeded the solubility limit of this compound in your chosen solvent. Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, you may need to prepare a new stock at a lower concentration.
-
-
Question: Was the stock solution frozen and thawed multiple times?
-
Answer: Repeated freeze-thaw cycles can cause the compound to come out of solution or degrade. Discard the solution and prepare a fresh, single-use aliquot from your main stock.
-
Issue 3: I suspect my solid this compound powder has degraded.
-
Question: How was the powder stored?
-
Answer: If the vial was left open or stored at room temperature, the compound may have been exposed to moisture or heat, leading to degradation. Ensure the solid is stored at -20°C in a tightly sealed vial.
-
-
Question: How can I confirm the purity of my compound?
-
Answer: The most definitive way to assess degradation is to check the compound's purity. This can be done using analytical techniques like High-Performance Liquid Chromatography (HPLC). See the experimental protocol section below for a general method.
-
Visual Guides and Pathways
Troubleshooting Workflow for Potential Degradation
Caption: A step-by-step workflow to troubleshoot suspected this compound degradation.
Simplified this compound Signaling Pathway
Caption: this compound activates the EP4 receptor, leading to increased cAMP production.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of a this compound sample and detecting potential degradation products. Specific parameters may need to be optimized for your available equipment and columns.
Objective: To determine the purity of a this compound sample by separating the parent compound from any impurities or degradation products.
Materials:
-
This compound sample (solid or stock solution)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Prepare a sample of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.
-
If using a DMSO stock, dilute it at least 1:100 in the mobile phase to avoid solvent effects.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or an optimal wavelength for this compound)
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
The main peak corresponds to intact this compound. Any additional peaks are likely impurities or degradation products.
-
Calculate purity as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
A significant increase in the area of impurity peaks or the appearance of new peaks compared to a reference standard or a freshly prepared sample indicates degradation.
-
References
variability in experimental results with TCS 2510
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCS 2510, a selective EP4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] Its primary mechanism of action involves binding to and activating the EP4 receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit (Gαs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade can influence various downstream cellular processes, including the inhibition of tumor necrosis factor-alpha (TNF-α) production and the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. It is soluble in ethanol.
Q3: What are the known off-target effects of this compound?
This compound is highly selective for the EP4 receptor, with an EC50 of 2.5 nM and a Ki of 1.2 nM. It displays no significant binding at other prostaglandin receptors at concentrations up to 14 μM. However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations. Some prostaglandin analogues have been associated with cross-reactivity with other prostanoid receptors, which could lead to confounding results.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
In Vitro Experimentation
Issue 1: High Variability or Inconsistent Results in Cell-Based Assays
-
Possible Cause: Cell line variability or inconsistent passage number.
-
Troubleshooting Tip: Maintain a consistent cell passage number for all experiments, as high-passage cells can exhibit altered gene expression and signaling responses. Regularly verify the expression level of the EP4 receptor in your cell line.
-
-
Possible Cause: Ligand degradation.
-
Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment and store them appropriately according to the manufacturer's guidelines.
-
-
Possible Cause: Serum effects.
-
Troubleshooting Tip: The presence of serum in culture media can influence GPCR signaling. Consider performing assays in serum-free media or reducing the serum concentration after initial cell attachment.
-
-
Possible Cause: Receptor desensitization or internalization.
-
Troubleshooting Tip: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the cellular response. Optimize the incubation time with this compound to capture the peak response before significant desensitization occurs.
-
Issue 2: Lower than Expected Potency or Efficacy
-
Possible Cause: Suboptimal assay conditions.
-
Troubleshooting Tip: Ensure that the assay buffer, temperature, and incubation times are optimized for your specific cell line and endpoint. For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is crucial to prevent the degradation of cAMP.
-
-
Possible Cause: Low receptor expression.
-
Troubleshooting Tip: Confirm the expression of the EP4 receptor in your cell model using techniques like qPCR or western blotting. If expression is low, consider using a cell line known to express high levels of EP4 or a transient or stable transfection system.
-
In Vivo Experimentation
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Possible Cause: Poor pharmacokinetic properties.
-
Troubleshooting Tip: The in vivo efficacy of this compound can be influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Consider performing pharmacokinetic studies to determine the bioavailability and half-life of the compound in your animal model.
-
-
Possible Cause: Inadequate target engagement.
-
Troubleshooting Tip: It is crucial to confirm that this compound is reaching the target tissue at a sufficient concentration to activate the EP4 receptor. This can be assessed by measuring downstream biomarkers, such as cAMP levels, in tissue samples.
-
Issue 4: Adverse Side Effects Observed in Animal Models
-
Possible Cause: On-target toxicity due to excessive EP4 signaling.
-
Troubleshooting Tip: High doses of EP4 agonists can lead to adverse effects. Conduct dose-ranging studies to identify a dose that provides efficacy with minimal side effects. Monitor animal health closely throughout the study.
-
-
Possible Cause: Off-target effects.
-
Troubleshooting Tip: While this compound is highly selective, off-target effects at high doses cannot be entirely ruled out. If unexpected side effects are observed, consider evaluating the compound's activity on other related receptors.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| EC50 | 2.5 nM | Not specified | |
| Ki | 1.2 nM | Not specified | |
| cAMP EC50 | 20 nM | GLUTag cells | |
| IC50 (Cell Impedance) | 15 nM | GLUTag cells | |
| TNF-α Inhibition IC50 | 1.0 ± 0.7 nM | Human primary macrophages | |
| MCP-1 Inhibition IC50 | 22.7 ± 17.3 nM | Human primary macrophages |
Experimental Protocols
In Vitro cAMP Measurement Assay
This protocol is adapted for use with HEK293 cells expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Methodology:
-
Seed the HEK293-hEP4 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
In Vitro TNF-α Inhibition Assay
This protocol is designed for use with macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
Materials:
-
Macrophage cells (e.g., THP-1 derived macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Plate macrophage cells in a 96-well plate and allow them to adhere. For THP-1 cells, differentiate with PMA for 48 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and co-incubate with this compound for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
In Vitro GLP-1 Secretion Assay
This protocol is for use with the murine GLUTag enteroendocrine cell line.
Materials:
-
GLUTag cells
-
DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
24-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
This compound
-
DPP-4 inhibitor (e.g., Sitagliptin)
-
Active GLP-1 ELISA Kit
-
BCA Protein Assay Kit
Methodology:
-
Seed GLUTag cells into 24-well plates and allow them to adhere for 48 hours.
-
Gently wash the cells twice with KRBB and pre-incubate in KRBB for 1 hour at 37°C.
-
Aspirate the buffer and add KRBB containing various concentrations of this compound or a vehicle control. Incubate for 2 hours at 37°C.
-
Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Measure the concentration of active GLP-1 in the supernatant using an ELISA kit.
-
Lyse the cells in each well and measure the total protein concentration using a BCA protein assay to normalize the GLP-1 secretion.
Signaling Pathway
The activation of the EP4 receptor by this compound initiates a signaling cascade that is primarily mediated by the Gs protein.
References
TCS 2510 agonist activity diminishing over time
This technical support guide provides troubleshooting advice and frequently asked questions for researchers observing diminishing agonist activity of TCS 2510 over time in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective agonist for the Prostaglandin E2 receptor subtype 4 (EP4).[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[3] Upon activation by an agonist like this compound, the EP4 receptor stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] This signaling cascade is involved in various physiological processes, making this compound a valuable tool for studying metabolic diseases, inflammation, and other conditions.
Q2: My initial experiments with this compound showed a strong response, but now the effect is significantly weaker. What are the potential causes?
A2: A diminishing response to a GPCR agonist like this compound is a common observation in cell-based assays and can be attributed to several factors:
-
Receptor Desensitization and Downregulation: This is a natural cellular feedback mechanism to prevent overstimulation. Prolonged or repeated exposure to an agonist can lead to the receptor being chemically modified (phosphorylated) and uncoupled from its signaling pathway, and subsequently internalized from the cell surface.
-
Compound Instability: The this compound compound itself may be degrading in your experimental conditions (e.g., in solution at 37°C over several hours).
-
Cell Culture Issues: Factors such as high cell passage number, mycoplasma contamination, or changes in cell health can alter receptor expression levels and signaling capacity.
-
Experimental Protocol Variability: Inconsistencies in incubation times, compound concentrations, or reagent quality can lead to variable results.
Q3: What is GPCR desensitization and how does it happen?
A3: GPCR desensitization is the process by which a cell decreases its response to an agonist over time. For many GPCRs, this involves a multi-step process:
-
Agonist Binding & Receptor Activation: The agonist (this compound) binds to and activates the EP4 receptor.
-
GRK Phosphorylation: G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.
-
β-Arrestin Recruitment: The phosphorylated receptor is now a target for β-arrestin proteins, which bind to the receptor.
-
G-Protein Uncoupling & Internalization: β-arrestin binding physically blocks the G-protein from interacting with the receptor, halting the primary signaling cascade. This complex is then often targeted for endocytosis, removing the receptor from the cell membrane. With prolonged agonist treatment, these internalized receptors may be targeted for lysosomal degradation, a process known as downregulation.
Troubleshooting Guides
Issue: Observed this compound Agonist Activity is Diminishing Over Time
This guide provides a systematic approach to identify the cause of decreasing this compound efficacy in your experiments.
Step 1: Evaluate Compound Stability and Handling
-
Question: Is your this compound stock solution and working solution prepared and stored correctly?
-
Action:
-
This compound is typically soluble in ethanol and should be stored at -20°C.
-
Prepare fresh working dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consider performing a stability test by incubating this compound in your assay buffer for the duration of your longest experiment and then testing its activity compared to a freshly prepared solution.
-
Step 2: Assess Cell Culture Health and Receptor Expression
-
Question: Are your cells healthy and consistently expressing the EP4 receptor?
-
Action:
-
Limit Cell Passage: Use cells with a low passage number. High-passage cells can exhibit altered gene expression and signaling responses.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly impact cellular physiology.
-
Confirm Receptor Expression: If possible, confirm EP4 receptor expression at the mRNA (RT-qPCR) or protein level (Western blot, flow cytometry) in the cells you are using, comparing low and high passage numbers.
-
Step 3: Optimize Experimental Protocol to Minimize Desensitization
-
Question: Is the experimental design contributing to receptor desensitization?
-
Action:
-
Time-Course Experiment: Perform a time-course experiment to determine the peak response time and the onset of desensitization. Measure the downstream signal (e.g., cAMP levels) at various time points after adding this compound (e.g., 5, 15, 30, 60, 120 minutes).
-
Reduce Incubation Time: Based on the time-course data, use the shortest incubation time that provides a robust and reproducible signal.
-
Washout Experiments: To determine if the receptor can be resensitized, treat cells with this compound to induce desensitization, then wash the agonist out and incubate in fresh media for a period (e.g., 1-2 hours) before re-stimulating. A recovered response suggests the initial effect was due to reversible desensitization and not cell death or compound degradation.
-
Step 4: Verify Assay Components and Readout
-
Question: Are the assay reagents and detection methods functioning correctly?
-
Action:
-
Use Positive Controls: Include a positive control that activates the signaling pathway through a different mechanism, if available. For cAMP assays, Forskolin is a common positive control as it directly activates adenylyl cyclase.
-
Check Reagent Quality: Ensure all buffers and reagents, especially critical components like ATP for cAMP generation, are fresh and correctly prepared.
-
Validate Readout: Confirm that your detection method (e.g., cAMP HTRF assay, calcium flux) is within its linear range. Run a standard curve for your second messenger in each experiment.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from the literature. Note that these values can vary depending on the specific cell type and assay conditions used.
| Parameter | Value | Receptor | Species | Source |
| EC50 | 2.5 nM | EP4 | Not Specified | |
| Ki | 1.2 nM | EP4 | Not Specified | |
| EC50 (cAMP) | 20 nM | EP4 | GLUTag Cells | |
| IC50 (Impedance) | 15 nM | EP4 | GLUTag Cells |
Experimental Protocols
Protocol 1: cAMP Measurement Assay (HTRF)
This protocol outlines a general method for measuring intracellular cAMP levels following EP4 receptor activation.
-
Cell Plating: Seed cells (e.g., HEK293 expressing EP4, or an endogenous cell line) in a 384-well white plate at a density optimized for your cell type and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.
-
Cell Stimulation: Remove the culture medium from the cells. Add the this compound dilutions and control compounds (e.g., vehicle, Forskolin) to the wells.
-
Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes, as determined from a time-course experiment).
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's instructions for your specific HTRF assay kit (e.g., Cisbio cAMP dynamic 2).
-
Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Plot the dose-response curve to determine the EC50.
Protocol 2: Receptor Internalization Assay (Flow Cytometry)
This protocol can be used to visualize the agonist-induced internalization of the EP4 receptor.
-
Cell Preparation: Use a cell line stably expressing an N-terminally tagged EP4 receptor (e.g., FLAG-EP4 or HA-EP4).
-
Agonist Treatment: Treat the cells with a high concentration of this compound (e.g., 1 µM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Antibody Staining: Place cells on ice to stop internalization. Stain the non-permeabilized cells with a fluorescently-conjugated primary antibody against the epitope tag (e.g., anti-FLAG-Alexa Fluor 488). This will only label receptors present on the cell surface.
-
Flow Cytometry: Wash the cells to remove unbound antibody and analyze them using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population at each time point. A decrease in MFI over time in the this compound-treated group compared to the vehicle control indicates receptor internalization.
Visualizations
Caption: The EP4 receptor signaling cascade initiated by this compound.
Caption: The process of agonist-induced GPCR desensitization.
Caption: Troubleshooting workflow for diminishing this compound activity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. abmole.com [abmole.com]
- 3. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAY10598 | EP4 receptor agonist | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to TCS 2510 and Other EP4 Agonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The E-prostanoid 4 (EP4) receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), has emerged as a significant therapeutic target for a range of conditions including inflammation, pain, bone regeneration, and cancer. The development of selective EP4 agonists allows for the targeted modulation of this pathway, offering therapeutic potential while potentially minimizing off-target effects. This guide provides an objective comparison of the preclinical performance of TCS 2510, a highly selective EP4 agonist, with other notable EP4 agonists such as Rivenprost (ONO-4819), KMN-159, and ONO-AE1-329. The information is supported by experimental data on their binding affinities, potencies, and functional effects.
Quantitative Comparison of EP4 Agonists
The following tables summarize the key quantitative data for this compound and other EP4 agonists, providing a clear comparison of their in vitro pharmacological properties.
Table 1: Binding Affinity (Ki) of EP4 Agonists for Prostanoid Receptors (nM)
| Compound | EP4 | EP1 | EP2 | EP3 | Reference |
| This compound | 1.2 | >14,000 | >14,000 | >14,000 | [1] |
| Rivenprost (ONO-4819) | 0.7 | >10,000 | 620 | 56 | [2] |
| KMN-159 | 0.38 | - | - | 258 | [3] |
| ONO-AE1-329 | 9.7 | >10,000 | >10,000 | >10,000 | [4] |
Note: A lower Ki value indicates a higher binding affinity. Dashes (-) indicate data not available from the cited sources.
Table 2: Potency (EC50) of EP4 Agonists in Functional Assays (nM)
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | cAMP Production | GLUTag cells | 20 | |
| This compound | Neuronal Firing Rate | Rat Locus Coeruleus Neurons | 18.04 | |
| Rivenprost (ONO-4819) | Neuronal Firing Rate | Rat Locus Coeruleus Neurons | 1.43 | |
| KMN-159 | Alkaline Phosphatase (ALP) Activity | Rat Bone Marrow Cells | ~1 (qualitative) | |
| KMN-80 | cAMP Reporter Assay | Rat EP4 Receptor | 0.166 | |
| ONO-AE1-329 | Inhibition of Platelet Aggregation | Human Platelets | 2.3 |
Note: EC50 is the concentration of an agonist that gives half of the maximal response. The specific experimental conditions can influence this value.
EP4 Receptor Signaling Pathways
The EP4 receptor primarily signals through the Gs alpha subunit (Gαs) of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. However, evidence also suggests that the EP4 receptor can couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, and can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. This dual signaling capability allows for a complex and nuanced regulation of cellular responses.
Caption: EP4 Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the EP4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human EP4 receptor (e.g., HEK293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in a binding buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand that binds to the EP4 receptor (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration and Washing: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes bound to the radioligand. The filters are then washed with a cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Measurement Assay
This functional assay measures the ability of an agonist to stimulate the EP4 receptor and induce the production of intracellular cAMP.
Methodology:
-
Cell Culture: Cells expressing the EP4 receptor (e.g., GLUTag cells or HEK293 cells) are cultured in a suitable medium.
-
Cell Plating: The cells are seeded into a 96-well or 384-well plate and allowed to adhere.
-
Compound Addition: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). The test agonist (e.g., this compound) is then added to the wells at various concentrations.
-
Incubation: The plate is incubated for a specific period to allow for cAMP production.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration, from which the EC50 value is determined.
Caption: cAMP Measurement Assay Workflow.
In Vivo Experimental Data
In vivo studies are crucial for evaluating the physiological effects and therapeutic potential of EP4 agonists.
-
This compound: In a study using male rat locus coeruleus neurons, this compound increased the firing rate in a concentration-dependent manner, an effect that was blocked by an EP4 receptor antagonist. In mice, oral administration of this compound was shown to dose-dependently increase plasma glucagon-like peptide 1 (GLP-1) levels.
-
Rivenprost (ONO-4819): In a rat model of unilateral ureteral obstruction, administration of Rivenprost was shown to ameliorate renal fibrosis. In a rat monoarthritic model, intracapsular administration of ONO-AE1-329 (a closely related compound) significantly inhibited thermal and mechanical hyperalgesia and reduced paw swelling.
-
KMN-159: In a rat calvarial defect model, KMN-159 was shown to increase bone healing at a rate equivalent to recombinant human bone morphogenetic protein-2 (rhBMP-2).
-
ONO-AE1-329: In a rat model of DSS-induced colitis, intracolonic administration of ONO-AE1-329 suppressed the disease by reducing erosion and ulceration and lowering the levels of pro-inflammatory cytokines.
Conclusion
This compound stands out as a highly selective EP4 agonist with potent activity. Its high selectivity for the EP4 receptor over other prostanoid receptors, as indicated by its Ki values, suggests a lower potential for off-target effects. In functional assays, this compound demonstrates robust agonistic activity, effectively stimulating downstream signaling pathways.
When compared to other EP4 agonists, such as Rivenprost, KMN-159, and ONO-AE1-329, this compound exhibits a comparable or superior selectivity profile. While all these agonists have shown efficacy in various in vivo models, the choice of agonist for a particular research application will depend on the specific experimental goals, the desired pharmacokinetic properties, and the biological system under investigation. The detailed experimental protocols provided in this guide should aid researchers in designing and conducting their own comparative studies. Further head-to-head in vivo studies will be beneficial to fully elucidate the comparative therapeutic potential of these promising EP4 agonists.
References
A Comparative Analysis of TCS 2510 and PGE2 on cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the selective EP4 receptor agonist, TCS 2510, and the endogenous prostaglandin, PGE2, on intracellular cyclic adenosine monophosphate (cAMP) signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved to aid in experimental design and data interpretation.
Introduction
Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 and EP4 receptors are coupled to the stimulatory G protein (Gs), and their activation leads to an increase in intracellular cAMP levels. In contrast, the EP3 receptor can couple to the inhibitory G protein (Gi), leading to a decrease in cAMP, while the EP1 receptor is coupled to the Gq protein, mobilizing intracellular calcium. This complexity in receptor coupling means that the net effect of PGE2 on cAMP levels can be highly dependent on the cellular context and the relative expression of EP receptor subtypes.
This compound is a potent and selective agonist for the EP4 receptor. Its selectivity allows for the specific investigation of EP4-mediated signaling pathways, in contrast to the broader effects of PGE2. Understanding the distinct and overlapping effects of these two molecules on cAMP signaling is crucial for dissecting the role of the EP4 receptor in various biological processes and for the development of targeted therapeutics.
Quantitative Comparison of this compound and PGE2 on cAMP Production
| Parameter | This compound | PGE2 | Source (Cell Type) |
| Target Receptor(s) | Selective EP4 agonist | Agonist for EP1, EP2, EP3, and EP4 receptors | N/A |
| EC50 for cAMP production | 2.5 nM | 74.7 pM (with IBMX) | R&D Systems, Tocris Bioscience, HEK-EP4 cells[1] |
| 20 nM | 40 nM | GLUTag cells, Neuroblastoma cells | |
| Binding Affinity (Ki) for EP4 | 1.2 nM | 0.75 nM | R&D Systems, Tocris Bioscience, HEK-293 cells |
Note: The EC50 values for PGE2 show significant variation depending on the cell type and the use of phosphodiesterase (PDE) inhibitors like IBMX, which prevent cAMP degradation and can potentiate the signal.
Signaling Pathways
The activation of the EP4 receptor by both this compound and PGE2 initiates a canonical Gs-protein signaling cascade, leading to the production of cAMP. However, the overall cellular response to PGE2 can be more complex due to its interaction with other EP receptor subtypes.
This compound Signaling Pathway
As a selective EP4 agonist, this compound initiates a straightforward signaling pathway focused on the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.
PGE2 Signaling Pathway
PGE2, being a non-selective agonist, can bind to all four EP receptor subtypes. The diagram below illustrates the divergent signaling pathways originating from EP2/EP4 and EP3 receptors that directly impact cAMP levels. The EP1 pathway, which modulates intracellular calcium, is not depicted for clarity on the cAMP-focused comparison.
Experimental Protocols
The following is a generalized protocol for measuring intracellular cAMP levels in response to stimulation with this compound or PGE2 using a competitive enzyme-linked immunosorbent assay (ELISA). Specific details may vary depending on the commercial kit used.
Experimental Workflow: cAMP Measurement by ELISA
References
A Comparative Guide to the Selectivity of TCS 2510 for the EP4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TCS 2510, a potent agonist for the E-type prostanoid receptor 4 (EP4), with other relevant compounds. The following sections detail its selectivity profile, supported by experimental data, and provide comprehensive methodologies for key validation assays.
Introduction to this compound and the EP4 Receptor
The EP4 receptor, a G-protein coupled receptor (GPCR), is one of four subtypes for prostaglandin E2 (PGE2). It is a key mediator in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] The canonical signaling pathway for the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] However, emerging evidence suggests that the EP4 receptor can also couple to the inhibitory Gαi protein and activate downstream pathways such as the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways.[4][5]
This compound is a highly selective agonist for the EP4 receptor. Its ability to selectively activate this receptor makes it a valuable tool for investigating the specific roles of the EP4 receptor in various biological systems. Understanding its selectivity is crucial for interpreting experimental results and minimizing the potential for off-target effects.
Comparative Selectivity Profile
The selectivity of this compound for the EP4 receptor has been validated through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and a selection of EP receptor antagonists.
Table 1: Potency and Selectivity of this compound (Agonist)
| Compound | Receptor | K_i_ (nM) | EC_50_ (nM) | Selectivity Notes |
| This compound | EP4 | 1.2 | 2.5 | Displays no significant binding at other prostaglandin receptors up to 14 µM. |
Table 2: Comparative Selectivity of EP Receptor Antagonists
| Compound | Primary Target | K_i_ (µM) for Human Receptors |
| L-161,982 | EP4 | EP4: 0.024 , EP1: 19, EP2: 23, EP3: 1.90, DP: 5.10, FP: 5.63, IP: 6.74, TP: 0.71 |
| Grapiprant | EP4 | High selectivity for EP4. |
| PF-04418948 | EP2 | IC_50_ = 16 nM for human EP2 . Displays >2000-fold selectivity for EP2 over EP1, EP3, EP4, DP1, and CRTH2 receptors. |
Experimental Protocols
The validation of this compound's selectivity relies on well-established experimental methodologies. Below are detailed protocols for radioligand binding and functional cAMP assays.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-PGE2)
-
Unlabeled competitor (for non-specific binding determination)
-
Test compound (this compound)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the EP4 receptor.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a fresh buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional cAMP Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the EP4 receptor signaling pathway.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium
-
PGE2 or other EP4 agonist
-
Test compound (this compound)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Preparation:
-
Seed the HEK293-EP4 cells in a multi-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with varying concentrations of the test compound (if testing for antagonistic activity) or directly stimulate with the test compound (if testing for agonistic activity, like with this compound).
-
Include a PDE inhibitor in the assay buffer.
-
-
Agonist Stimulation (for antagonist assay):
-
Add a known concentration of an EP4 agonist (e.g., PGE2) to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50 value.
-
Visualizing EP4 Receptor Signaling and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: EP4 Receptor Signaling Pathways.
Caption: Experimental Workflow for Selectivity Validation.
References
- 1. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
TCS 2510: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of TCS 2510, a potent and selective EP4 receptor agonist, with other human prostanoid receptors. The data presented herein is crucial for researchers investigating the therapeutic potential of targeting the EP4 receptor and for drug development professionals seeking to understand the selectivity profile of this compound.
High Selectivity of this compound for the EP4 Receptor
This compound is recognized for its high selectivity towards the human EP4 prostanoid receptor. Experimental data consistently demonstrates its potent agonistic activity at the EP4 receptor, with a reported binding affinity (Ki) of 1.2 nM and a functional potency (EC50) of 2.5 nM.[1][2][3][4] In contrast, this compound exhibits negligible binding to other prostanoid receptors, including EP1, EP2, EP3, DP, FP, IP, and TP, at concentrations up to 14 μM.[1] This remarkable selectivity makes this compound an invaluable tool for elucidating the specific physiological and pathological roles of the EP4 receptor.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of this compound for a panel of human prostanoid receptors. The data underscores the compound's exceptional selectivity for the EP4 receptor.
| Receptor Subtype | Binding Affinity (Ki) of this compound (nM) |
| EP4 | 1.2 |
| EP1 | >14,000 |
| EP2 | >14,000 |
| EP3 | >14,000 |
| DP1 | >14,000 |
| DP2 (CRTH2) | >14,000 |
| FP | >14,000 |
| IP | >14,000 |
| TP | >14,000 |
Data sourced from multiple suppliers and publications consistently reporting no significant binding at concentrations up to 14 μM for prostanoid receptors other than EP4.
Experimental Protocols
The binding affinity of this compound is typically determined through competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific prostanoid receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human prostanoid receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-PGE2 for EP receptors).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions and protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Processes
To further illustrate the context of this compound's activity, the following diagrams depict the EP4 receptor signaling pathway and a typical experimental workflow for determining receptor binding.
Caption: EP4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Guide to the Efficacy of the Synthetic Agonist TCS 2510 and its Endogenous Ligand at the EP4 Receptor
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the prostaglandin E2 (PGE2) receptor 4 (EP4) agonist TCS 2510 in comparison to its natural activating ligand, PGE2.
This guide provides a detailed comparison of the efficacy, potency, and signaling mechanisms of the selective synthetic EP4 receptor agonist, this compound, and the endogenous prostaglandin, PGE2. The data presented is compiled from various in vitro studies to offer a comprehensive overview for researchers in pharmacology and drug development.
Quantitative Efficacy and Potency Comparison
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and PGE2 for the EP4 receptor. It is important to note that these values have been collated from different studies utilizing distinct experimental methodologies. Therefore, direct comparison of absolute values should be approached with caution. The strength of this data lies in demonstrating the high affinity and potency of both the synthetic and endogenous ligands.
| Compound | Receptor | Assay Type | Reported Value (nM) |
| This compound | EP4 | Ki | 1.2[1] |
| PGE2 | Human EP4 | Ki (from [3H]-PGE2 displacement) | 0.75 ± 0.03[2] |
Table 1: Comparative Binding Affinity (Ki) of this compound and PGE2 for the EP4 Receptor.
| Compound | Receptor/System | Assay Type | Reported Value (nM) |
| This compound | EP4 | Functional Agonist Assay (EC50) | 2.5[1] |
| PGE2 | Human EP4 | cAMP Functional Assay (EC50) | 1.3[3] |
| PGE2 | Human Neutrophils | Chemotaxis Inhibition (EC50) | 90 ± 24.5[4] |
Table 2: Comparative Functional Potency (EC50) of this compound and PGE2.
Signaling Pathways and Mechanism of Action
The prostaglandin EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including inflammation, pain, and immune responses. The primary signaling pathway activated by both PGE2 and this compound involves the coupling of the EP4 receptor to the stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic AMP (cAMP).
However, emerging evidence suggests that EP4 receptor signaling is more complex, exhibiting functional selectivity. This means that different agonists can stabilize distinct receptor conformations, leading to the activation of alternative signaling pathways. In addition to the canonical Gs-cAMP pathway, the EP4 receptor has been shown to couple to the inhibitory G-protein (Gi) and to activate β-arrestin-dependent signaling cascades. This functional selectivity is a critical consideration in drug development, as it implies that synthetic ligands like this compound may elicit a biased signaling response compared to the endogenous ligand, PGE2.
Experimental Protocols
The following are representative methodologies for the key experiments cited in this guide. These protocols are intended to provide a general understanding of the experimental setup. For specific details, please refer to the cited literature.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Workflow Diagram
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably or transiently expressing the human EP4 receptor.
-
Binding Reaction: In a suitable assay buffer (e.g., 25 mM MES, pH 6.0, containing 10 mM MgCl2 and 1 mM EDTA), the cell membranes are incubated with a fixed concentration of the radioligand, [3H]-PGE2 (e.g., 0.5-1.0 nM).
-
Competition: Varying concentrations of the unlabeled competitor (this compound or PGE2) are added to the reaction mixture. Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (for EC50 determination)
This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, a key second messenger in the EP4 signaling pathway.
Workflow Diagram
Methodology:
-
Cell Culture: Cells expressing the EP4 receptor (e.g., CHO-K1 or HEK293) are seeded into 96- or 384-well plates.
-
Agonist Stimulation: The cells are treated with a range of concentrations of the agonist (this compound or PGE2) in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubation: The cells are incubated for a specific period (e.g., 10-30 minutes) at room temperature or 37°C to allow for cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence-based assays.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming TCS 2510's Mechanism of Action Through EP4 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of TCS 2510, a selective EP4 receptor agonist. By detailing the effects of EP4 receptor knockdown and comparing this compound with alternative pharmacological agents, this document offers a clear framework for confirming its on-target activity.
Introduction to this compound and the EP4 Receptor
This compound is a potent and selective agonist for the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor (GPCR). The EP4 receptor is a key mediator of the physiological and pathological effects of prostaglandin E2 (PGE2). A primary signaling pathway activated by the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] This activation of the cAMP/PKA signaling cascade is central to many of the cellular responses mediated by EP4. However, the EP4 receptor can also couple to other signaling pathways, including those involving Gi and PI3K. To unequivocally demonstrate that the pharmacological effects of this compound are mediated through the EP4 receptor, genetic knockdown of the PTGER4 gene (encoding the EP4 receptor) is a definitive validation strategy.
Validating this compound's Mechanism via EP4 Knockdown
Gene knockdown, most commonly achieved using small interfering RNA (siRNA), offers a direct method to test the dependency of a drug's effect on its putative target. If this compound acts through the EP4 receptor, its ability to elicit downstream signaling events should be significantly diminished in cells where the EP4 receptor has been knocked down.
Experimental Workflow for EP4 Knockdown and this compound Treatment
The following diagram illustrates a typical experimental workflow to confirm the mechanism of action of this compound using siRNA-mediated knockdown of the EP4 receptor.
Quantitative Data from EP4 Knockdown Studies
The following tables summarize representative quantitative data from studies investigating the effects of EP4 knockdown.
Table 1: Efficiency of siRNA-mediated EP4 Knockdown
| Cell Line | Transfection Reagent | siRNA Target | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Citation |
| HTR-8/SVneo | Lipofectamine RNAiMAX | EP4 siRNA3 | ~71.7% | ~16.4% | [1] |
| JEG-3 | Lipofectamine RNAiMAX | EP4 siRNA1 | ~73.4% | ~26.5% | [1] |
Table 2: Effect of EP4 Knockdown on Downstream Signaling
| Cell Line | Treatment | Effect on cAMP Levels in Control siRNA Cells | Effect on cAMP Levels in EP4 siRNA Cells | Citation |
| HTR-8/SVneo | PGE2 (10 µM) | Significant Increase | Abolished Increase | [1] |
| JEG-3 | PGE2 (10 µM) | Significant Increase | Abolished Increase | |
| HTR-8/SVneo | This compound | Significant Increase | Not Reported |
Note: While the specific effect of this compound on cAMP levels following EP4 knockdown is not explicitly reported in the cited study, the abolishment of the PGE2 (the natural ligand) effect strongly implies a similar outcome for a selective agonist like this compound.
Comparison with Alternative Approaches
To provide a comprehensive understanding of this compound's mechanism, a comparison with other pharmacological tools and genetic models is essential.
Pharmacological Alternatives
Several other agonists and antagonists targeting the EP4 receptor are available for comparative studies.
Table 3: Comparison of EP4-Targeting Compounds
| Compound | Class | Selectivity | Reported Effect | Citation |
| This compound | Agonist | Selective for EP4 | Increases cAMP, stimulates GLP-1 secretion | |
| Rivenprost | Agonist | Selective for EP4 | Increases firing rate of LC neurons | |
| L-161,982 | Antagonist | Selective for EP4 | Blocks excitatory effect of Rivenprost and this compound | |
| ER-819762 | Antagonist | Selective for EP4 | Suppresses Th1 differentiation and Th17 expansion | |
| GW627368X | Antagonist | Selective for EP4 | Used to confirm EP4-specific responses in BRET assays | |
| ASP7657 | Antagonist | Potent for EP4 | Inhibits tumor growth and enhances antitumor immunity |
Genetic Alternatives to siRNA
While siRNA provides transient knockdown, other genetic methods offer permanent gene silencing.
Table 4: Comparison of Gene Silencing Methods for EP4
| Method | Mechanism | Duration of Effect | Advantages | Disadvantages |
| siRNA | Post-transcriptional mRNA degradation | Transient (3-7 days) | Rapid, high-throughput potential | Variable efficiency, potential off-target effects |
| shRNA | Post-transcriptional gene silencing via viral vector | Stable, long-term | Can create stable cell lines, inducible systems available | More complex delivery, potential for insertional mutagenesis |
| CRISPR/Cas9 | Gene editing at the DNA level | Permanent | Complete knockout, heritable | Potential for off-target cleavage, more complex to generate |
| EP4 Knockout Mice | Germline deletion of the Ptger4 gene | Permanent | In vivo studies, analysis of systemic effects | Time-consuming and expensive to generate, potential for compensatory mechanisms |
Studies using EP4-knockout mice have demonstrated impaired bone resorption in response to PGE2, further solidifying the critical role of this receptor in PGE2-mediated signaling.
Detailed Experimental Protocols
siRNA-mediated Knockdown of EP4
This protocol is adapted from established methods for siRNA transfection.
-
Cell Seeding: Plate cells (e.g., HTR-8/SVneo or JEG-3) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute a validated EP4-targeting siRNA or a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C to allow for EP4 knockdown.
-
Treatment and Analysis: Following incubation, treat the cells with this compound or vehicle control for the desired time, then proceed with downstream assays (e.g., cAMP measurement).
-
Validation: Harvest parallel wells for validation of knockdown efficiency by qPCR and Western blotting.
Quantitative Real-Time PCR (qPCR) for EP4 mRNA
This protocol outlines the general steps for quantifying EP4 mRNA levels.
-
RNA Extraction: Isolate total RNA from control and EP4-knockdown cells using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for PTGER4 (EP4), and a housekeeping gene (e.g., GAPDH, ACTB).
-
Add cDNA to the master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of PTGER4 mRNA in the EP4-knockdown samples compared to the control samples using the 2-ΔΔCt method, normalized to the housekeeping gene.
Western Blotting for EP4 Protein
This protocol provides a general procedure for detecting EP4 protein levels.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the EP4 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the EP4 signaling pathway and the logical basis for using EP4 knockdown to validate the mechanism of this compound.
References
A Comparative Analysis of TCS 2510 and Other Metabolic Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism
The landscape of metabolic disease therapeutics is rapidly evolving, with novel mechanisms of action continuously emerging. This guide provides a comprehensive comparison of TCS 2510, a selective EP4 receptor agonist, with established classes of metabolic disease drugs, including GLP-1 Receptor Agonists (GLP-1 RAs), Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. This document is intended to serve as a resource for researchers and drug development professionals by presenting objective data on performance, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Executive Summary
This compound, by activating the EP4 receptor, leverages a distinct signaling pathway to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. This mechanism ultimately aligns its therapeutic potential with that of incretin-based therapies like GLP-1 RAs and DPP-4 inhibitors, which also enhance GLP-1 signaling. In contrast, SGLT2 inhibitors offer a completely different, insulin-independent approach by targeting glucose reabsorption in the kidneys. This guide will delve into the comparative efficacy of these different approaches, supported by preclinical and clinical data.
Comparative Data on Therapeutic Performance
The following tables summarize key performance metrics for this compound and representative drugs from the comparator classes. Data is compiled from various preclinical and clinical studies to provide a standardized basis for comparison.
Table 1: In Vitro Potency and Selectivity
| Compound/Class | Target | Mechanism of Action | IC50 / EC50 / Ki |
| This compound | EP4 Receptor | Selective Agonist | EC50: 2.5 nM, Ki: 1.2 nM[1][2][3] |
| GLP-1 RAs | GLP-1 Receptor | Agonist | Varies by agent (e.g., Semaglutide binding affinity <1 nM) |
| DPP-4 Inhibitors | DPP-4 Enzyme | Inhibitor | Varies by agent (e.g., Sitagliptin IC50: 18 nM) |
| SGLT2 Inhibitors | SGLT2 Transporter | Inhibitor | Varies by agent (e.g., Empagliflozin IC50: 1.1-3.1 nM) |
Table 2: Preclinical Efficacy in Animal Models of Metabolic Disease
| Drug/Class | Animal Model | Key Efficacy Endpoints |
| EP4 Agonist (ONO-AE1-329) | db/db mice | Significantly improved glucose tolerance and insulin resistance.[4][5] Did not affect body weight gain or food intake in one study, while another study with a different EP4 agonist (CAY10580) showed decreased body weight and fat mass. |
| GLP-1 RAs (e.g., Semaglutide) | Diet-induced obese rats and mice | Significant dose-dependent reductions in body weight and food intake. |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Various rodent models | Improves glucose tolerance, increases active GLP-1 levels. Generally weight-neutral. |
| SGLT2 Inhibitors (e.g., Empagliflozin) | db/db mice, Zucker diabetic fatty rats | Reduces blood glucose, promotes urinary glucose excretion, modest body weight reduction. |
Table 3: Clinical Efficacy in Patients with Type 2 Diabetes
| Drug/Class | Change in HbA1c (from baseline) | Effect on Body Weight | Cardiovascular Outcomes |
| This compound | Not yet established in large-scale clinical trials for diabetes. | Not yet established. | Not yet established. |
| GLP-1 RAs (e.g., Semaglutide) | ~1.5-1.8% reduction | Significant weight loss (~5-15% of body weight) | Demonstrated cardiovascular benefits (reduction in MACE). |
| DPP-4 Inhibitors (e.g., Sitagliptin) | ~0.5-0.8% reduction | Generally weight-neutral. | Generally neutral effect on cardiovascular outcomes. |
| SGLT2 Inhibitors (e.g., Empagliflozin) | ~0.6-0.8% reduction | Modest weight loss (~2-3 kg) | Demonstrated cardiovascular and renal benefits. |
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling cascades initiated by each drug class is crucial for appreciating their therapeutic effects and potential side-effect profiles.
This compound (EP4 Receptor Agonist)
This compound is a selective agonist for the prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). In the context of metabolic disease, this increase in cAMP in enteroendocrine L-cells is a key trigger for the secretion of GLP-1.
GLP-1 Receptor Agonists
GLP-1 RAs directly bind to and activate the GLP-1 receptor, which is also a Gs-coupled GPCR found on pancreatic beta-cells, neurons in the brain, and other tissues. This activation mimics the effects of endogenous GLP-1, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.
DPP-4 Inhibitors
DPP-4 inhibitors work by blocking the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid degradation of endogenous incretin hormones, including GLP-1 and GIP. By inhibiting DPP-4, these drugs increase the circulating levels and prolong the activity of active GLP-1 and GIP, thereby enhancing their natural glucose-lowering effects.
SGLT2 Inhibitors
SGLT2 inhibitors act on the sodium-glucose cotransporter-2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream. By inhibiting this transporter, SGLT2 inhibitors promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.
Detailed Experimental Protocols
To ensure reproducibility and transparency, this section details the methodologies for key experiments cited in the comparison of these metabolic disease drugs.
In Vitro GLP-1 Secretion Assay
Objective: To determine the dose-dependent effect of a test compound on GLP-1 secretion from an enteroendocrine cell line.
Methodology:
-
Cell Culture: The murine GLUTag or human NCI-H716 enteroendocrine cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into 24-well plates at a density of approximately 2 x 10^5 cells per well and allowed to adhere for 48 hours.
-
Wash and Pre-incubation: The cell monolayers are gently washed twice with Krebs-Ringer Bicarbonate Buffer (KRBB). Subsequently, the cells are pre-incubated in 500 µL of KRBB for 1 hour at 37°C to establish a baseline.
-
Treatment: The pre-incubation buffer is aspirated, and 500 µL of KRBB containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) is added to the respective wells. A positive control, such as 10 mM glucose, is also included. The plates are then incubated for 2 hours at 37°C.
-
Sample Collection: Following incubation, the supernatant from each well is collected. A DPP-4 inhibitor is immediately added to each sample to prevent the degradation of secreted GLP-1.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Normalization: The cells in each well are lysed, and the total protein concentration is determined using a BCA protein assay. The measured GLP-1 concentration is then normalized to the total protein content for each well to account for variations in cell number.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of a test compound on glucose tolerance in a rodent model of metabolic disease.
Methodology:
-
Animal Acclimatization and Fasting: Male C57BL/6J mice are acclimatized for at least one week. Prior to the test, mice are fasted for 6-16 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein to measure the initial blood glucose concentration using a glucometer.
-
Compound Administration: The test compound (e.g., this compound), vehicle, or a positive control (e.g., metformin) is administered via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: A bolus of glucose solution (typically 1.5-2 g/kg body weight) is administered via oral gavage.
-
Post-Glucose Blood Sampling: Blood samples are collected from the tail vein at specific time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
-
Data Analysis: The blood glucose concentrations are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance.
Conclusion
This compound presents a novel approach to the treatment of metabolic diseases by targeting the EP4 receptor to stimulate endogenous GLP-1 secretion. This mechanism positions it as an alternative or complementary strategy to existing incretin-based therapies. While preclinical data for EP4 agonists are promising, further head-to-head comparative studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound relative to established drugs like GLP-1 RAs, DPP-4 inhibitors, and SGLT2 inhibitors. This guide provides a foundational framework for such comparisons, highlighting the distinct mechanisms and available performance data to inform future research and development in the field of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Prostaglandin E2 Receptor EP4 Regulates Obesity-Related Inflammation and Insulin Sensitivity | PLOS One [journals.plos.org]
- 3. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 4. The Prostaglandin E2 Receptor EP4 Regulates Obesity-Related Inflammation and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prostaglandin E2 Receptor EP4 Regulates Obesity-Related Inflammation and Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of TCS 2510 and Other Selective EP4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Validation Studies for the Selective EP4 Agonist, TCS 2510.
This guide provides a comprehensive literature review of validation studies for this compound, a selective prostaglandin E2 (PGE2) receptor EP4 agonist. It offers an objective comparison of its performance with other EP4 agonists, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of its biological effects.
Comparative Performance of EP4 Agonists
This compound has been characterized as a potent and highly selective agonist for the EP4 receptor. To contextualize its performance, this section compares its pharmacological properties with other notable selective EP4 agonists, including L-902,688, Rivenprost, and ONO-AE1-329. The following tables summarize key quantitative data from various in vitro and in vivo studies.
| Compound | Receptor Binding Affinity (Ki) | In Vitro Potency (EC50) | Selectivity | Reference |
| This compound | Not explicitly found | 18.04 nM (in rat locus coeruleus neurons)[1]; 20 nM (for cAMP production in GLUTag cells)[2] | High selectivity for EP4 (EP4≫EP3 = EP2)[1] | [1][2] |
| L-902,688 | 0.38 nM | 0.6 nM | >4,000-fold selective for EP4 over other prostanoid receptors | |
| Rivenprost | Not explicitly found | Not explicitly found | High selectivity for EP4 (EP4 > EP3 > EP2) | |
| ONO-AE1-329 | Not explicitly found | Not explicitly found | Selective EP4 agonist |
| Compound | In Vivo Model | Dosing | Observed Effects | Reference |
| This compound | Fasted Mice | 0.1-10 mg/kg (oral) | Dose-dependent increase in plasma glucagon-like peptide 1 (GLP-1) levels. | |
| L-902,688 | Rat model of pulmonary arterial hypertension | 0.25-1 µg/kg/day (intraperitoneal) | Reduced right ventricle fibrosis. | |
| L-902,688 | Rat model of ischemic stroke | 1 mg/kg (intravenous) | Reduced IgG extravasation, decreased MMP-3 and MMP-9 activity, and reduced pro-inflammatory cytokines IL-1β and IL-6. | |
| ONO-AE1-329 | Rat model of DSS-induced colitis | Intracolonic administration | Decreased erosion and ulceration, reduced peripheral white blood cell counts, and lowered IL-1β and GRO/CINC-1 concentrations in colorectal mucosa. |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the validation studies of this compound and other EP4 agonists.
Measurement of Intracellular cAMP Levels
Activation of the EP4 receptor by agonists like this compound typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP production in a relevant cell line (e.g., GLUTag cells).
Materials:
-
GLUTag cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Lysis buffer
Protocol:
-
Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound (e.g., 0.001 to 100 µM) or a positive control (e.g., 10 µM Forskolin) to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates. This typically involves a competitive binding assay where the amount of signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
TNF-α Inhibition Assay
This compound has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α.
Objective: To determine the inhibitory effect of this compound on TNF-α production in stimulated immune cells (e.g., macrophages).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
Protocol:
-
Cell Culture and Seeding: Culture and seed the macrophage cells in a 96-well plate as described for the cAMP assay.
-
Pre-treatment with Agonist: Pre-incubate the cells with various concentrations of this compound for 1-2 hours at 37°C.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce TNF-α production.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Determine the percentage of TNF-α inhibition at each concentration of this compound compared to the LPS-only control.
β-Catenin Activation Assay
The EP4 signaling pathway can lead to the activation and nuclear translocation of β-catenin.
Objective: To assess the effect of this compound on the activation and nuclear accumulation of β-catenin.
Methods:
-
Western Blotting:
-
Treat cells with this compound for various time points.
-
Prepare nuclear and cytoplasmic fractions of cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for β-catenin and loading controls for each fraction (e.g., lamin B1 for nuclear, GAPDH for cytoplasmic).
-
An increase in the β-catenin signal in the nuclear fraction indicates activation.
-
-
Immunofluorescence:
-
Grow cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of β-catenin using fluorescence microscopy. Increased fluorescence in the nucleus indicates nuclear translocation.
-
Visualizations
EP4 Receptor Signaling Pathway
Caption: this compound activates the EP4 receptor, leading to downstream signaling.
Experimental Workflow for In Vitro Validation
Caption: A generalized workflow for in vitro validation of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for TCS 2510
Researchers and drug development professionals handling TCS 2510 are responsible for its safe disposal to ensure personal safety and environmental protection. Adherence to proper disposal protocols is critical due to the chemical's hazardous properties. This guide provides essential, step-by-step information for the appropriate management of this compound waste.
Key Hazard Information for Disposal
This compound is classified with significant hazards that directly inform its disposal requirements. The following table summarizes the key quantitative and qualitative hazard data.
| Hazard Classification | GHS Code | Description | Disposal Implication |
| Flammable liquids | H225 | Highly flammable liquid and vapour | Must be stored away from ignition sources and disposed of as flammable waste. |
| Carcinogenicity | H350 | May cause cancer | Requires handling with personal protective equipment and disposal as carcinogenic waste. |
Procedural Guidance for this compound Disposal
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary instruction is to "Dispose of contents/container in accordance with local regulation"[1]. The following steps provide a general framework for compliant disposal.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound and contaminated materials".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Step 3: Container Management
-
Use a non-reactive, sealable container for waste collection.
-
Keep the waste container tightly closed when not in use.
-
Store the waste container in a well-ventilated, cool, and designated hazardous waste accumulation area, away from heat, sparks, and open flames[1].
Step 4: Disposal Request and Pickup
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the this compound waste.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling TCS 2510
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and operational guidance for the handling and disposal of TCS 2510, a selective EP4 receptor agonist. Adherence to these procedures is critical to ensure laboratory safety and the integrity of your research.
I. Personal Protective Equipment (PPE) and Safety Precautions
This compound is classified as a flammable liquid and a potential carcinogen, necessitating stringent safety measures during handling.[1] All personnel must be equipped with the appropriate personal protective equipment (PPE) before commencing any work with this compound.
A. Recommended Personal Protective Equipment
A comprehensive summary of required PPE is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Protective clothing (e.g., lab coat) | Minimizes skin exposure. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded or irritation is experienced. |
B. General Handling Precautions
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1]
-
Static Discharge: Take precautionary measures against static discharge. Use non-sparking tools and ensure proper grounding of containers and equipment.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
II. Operational Plan: Storage and Preparation of Solutions
Proper storage and preparation are crucial for maintaining the stability and efficacy of this compound.
A. Storage
-
Solid Form: Store the solid compound at -20°C.
-
Stock Solutions: Store stock solutions at -80°C.
-
Container: Keep the container tightly closed and store in a well-ventilated, cool place.[1] The product should be stored locked up.
B. Preparation of Stock Solutions
For detailed experimental use, a stock solution is typically prepared. The following is a general guideline for preparing a stock solution.
| Parameter | Value |
| Solubility | Soluble in ethanol |
| Storage Temperature (Solid) | -20°C |
| Storage Temperature (Solution) | -80°C |
III. Experimental Protocol: Cell-Based Assay
While specific experimental conditions may vary, the following provides a general workflow for a cell-based assay using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
